Amizon
Description
See also: Enisamium (has active moiety).
Properties
IUPAC Name |
N-benzyl-1-methylpyridin-1-ium-4-carboxamide;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.HI/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSOAHPXYZRFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173960 | |
| Record name | Enisamium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
201349-37-3 | |
| Record name | Enisamium iodide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201349373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enisamium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENISAMIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22FG6Q00B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enisamium Iodide ("Amizon"): A Technical Guide to its Antiviral Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enisamium iodide, commercially known as Amizon®, is an oral antiviral agent licensed in several countries for the treatment of influenza and other acute respiratory viral infections. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its role as an inhibitor of viral RNA polymerase. It has been demonstrated that enisamium iodide is a prodrug that is metabolized to a more potent, hydroxylated form, VR17-04. This active metabolite directly targets the RNA polymerase of various RNA viruses, including influenza A and B viruses and coronaviruses like SARS-CoV-2, thereby inhibiting viral replication. This document collates and presents key quantitative data on its antiviral activity, details the experimental protocols used in pivotal studies, and provides visualizations of the metabolic and inhibitory pathways.
Core Mechanism of Action: Inhibition of Viral RNA Polymerase
The primary antiviral mechanism of enisamium iodide is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the genomes of RNA viruses. The parent compound, enisamium, displays weak inhibitory activity against the influenza A virus RNA polymerase in in-vitro assays. However, its antiviral efficacy is significantly enhanced through metabolic activation.
Metabolic Activation to VR17-04
In humans and human lung cells, enisamium iodide undergoes hydroxylation to form the active metabolite VR17-04. This metabolite is a more potent inhibitor of the influenza virus RNA polymerase than the parent compound. Mass spectrometry analysis of sera from patients treated with enisamium has confirmed the presence of VR17-04.
Direct Inhibition of RNA Polymerase
The active metabolite, VR17-04, directly targets the viral RNA polymerase. Studies with both influenza virus and SARS-CoV-2 have shown that VR17-04 inhibits the elongation step of RNA synthesis. Molecular dynamics simulations suggest that VR17-04 may function by preventing the incorporation of GTP and UTP into the nascent RNA strand.
Quantitative Data on Antiviral Activity
The antiviral activity of enisamium and its active metabolite has been quantified in various in-vitro and cell-based assays.
Table 1: In-Vitro RNA Polymerase Inhibition
| Compound | Virus | Assay System | IC50 | Reference |
| Enisamium (FAV00A) | Influenza A Virus | Cell-free RNA polymerase assay | 46.3 mM | |
| VR17-04 | Influenza A Virus | Cell-free RNA polymerase assay | 0.84 mM | |
| Enisamium (FAV00A) | SARS-CoV-2 | In-vitro nsp7/8/12 activity assay | ~40.7 mM | |
| VR17-04 | SARS-CoV-2 | In-vitro nsp7/8/12 activity assay | ~2-3 mM |
Table 2: Cell-Based Antiviral Activity
| Compound | Virus Strain | Cell Line | Assay Type | EC90 (µM) | CC50 (mM) | Selectivity Index (SI) | Reference |
| Enisamium | Influenza A/Brisbane/59/2007 (H1N1) | dNHBE | Virus Yield Reduction | 204 | >10 | >49 | |
| Enisamium | Influenza A/California/07/2009 (H1N1) | dNHBE | Virus Yield Reduction | 157 | >10 | >64 | |
| Enisamium | Influenza A/Victoria/361/2011 (H3N2) | dNHBE | Virus Yield Reduction | 439 | >10 | >23 | |
| Enisamium | Influenza B/Wisconsin/1/2010 | dNHBE | Virus Yield Reduction | 171 | >10 | >58 | |
| Enisamium | Influenza A/Anhui/1/2013 (H7N9) | dNHBE | Virus Yield Reduction | 280 | >10 | >36 | |
| Enisamium | Influenza A/Vietnam/1203/2004 (H5N1) | dNHBE | Virus Yield Reduction | 290 | >10 | >34 | |
| Enisamium Chloride | SARS-CoV-2 | Caco-2 | CPE Inhibition | IC50: 1.2 mM | - | - | |
| Enisamium Iodide | SARS-CoV-2 | NHBE | Viral RNA Reduction | IC50: ~250 µg/mL | - | - | |
| Enisamium Chloride | HCoV-NL63 | NHBE | Viral RNA Reduction | IC50: ~60 µg/mL | - | - |
Detailed Experimental Protocols
In-Vitro Influenza RNA Polymerase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus RNA polymerase.
-
Purification of Influenza Virus RNA Polymerase: The heterotrimeric RNA polymerase complex (subunits PA, PB1, and PB2) is expressed in and purified from HEK 293T cells.
-
Reaction Mixture: The purified polymerase is incubated in a reaction buffer containing a model 14-nucleotide viral RNA (vRNA) template, radiolabeled nucleotides (e.g., [α-³²P]GTP), and the test compound (enisamium or VR17-04) at various concentrations.
-
Incubation: The reaction is incubated at 30°C for 60 minutes.
-
Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The intensity of the bands corresponding to the RNA products is quantified to determine the IC50 value.
Virus Yield Reduction Assay in dNHBE Cells
This assay assesses the ability of a compound to inhibit the replication of influenza virus in a physiologically relevant cell culture model.
-
Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured at an air-liquid interface to form a multilayered, differentiated epithelium resembling the human respiratory tract.
-
Infection: The apical surface of the dNHBE cells is inoculated with an influenza virus strain (e.g., A/Brisbane/59/2007) at a specific multiplicity of infection (MOI).
-
Compound Treatment: Enisamium is added to the basolateral medium at various concentrations.
-
Incubation: The infected cells are incubated for a defined period (e.g., 24 or 48 hours).
-
Virus Titration: The apical washes are collected, and the amount of infectious virus is quantified by titration in Madin-Darby canine kidney (MDCK) cells using a 50% tissue culture infectious dose (TCID50) assay.
-
Data Analysis: The EC90 value is calculated as the concentration of the compound that reduces the virus yield by 90% (1 log10) compared to untreated controls.
Time-of-Addition Experiment
This experiment helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.
-
Methodology: A single high dose of enisamium (e.g., 2000 µM) is added to dNHBE cells at different time points relative to virus inoculation (e.g., before, during, or at various hours post-infection).
-
Analysis: The viral titers in the apical washes are determined at a set time point post-infection.
-
Interpretation: A pronounced reduction in virus yield when the compound is added early in the infection cycle (within 4 hours post-inoculation) suggests that an early stage of replication, such as viral RNA synthesis, is being inhibited.
Experimental and Logical Workflows
Conclusion
Enisamium Iodide: A Technical Overview of its Antiviral Spectrum and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisamium iodide, an isonicotinic acid derivative, is an antiviral agent that has demonstrated a broad spectrum of activity against various respiratory viruses.[1][2] Marketed in several countries for the treatment of influenza and other acute respiratory viral infections (ARVI), its mechanism of action centers on the inhibition of viral RNA polymerase, a key enzyme in the replication of many RNA viruses.[3][4] This technical guide provides a comprehensive overview of the antiviral spectrum and efficacy of enisamium iodide, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.
Mechanism of Action
Enisamium iodide is a prodrug that is metabolized in the body to its active form, a hydroxylated metabolite named VR17-04.[4][5] This active metabolite is a more potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp) than the parent compound.[4] Docking and molecular dynamics simulations suggest that VR17-04 interacts with the active site of the viral RNA polymerase, preventing the incorporation of nucleotides like GTP and UTP into the nascent RNA strand, thereby terminating viral RNA synthesis.[3][6] This targeted action against the viral replication machinery underscores its potential as a broad-spectrum antiviral.
Below is a diagram illustrating the proposed mechanism of action:
References
- 1. [Anti-viral activity of enisamium iodide against viruses of influenza and ARVI's on different cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-viral activity of enisamium iodide against viruses of influenza and ARVI’s on different cell lines - Zarubaev - Terapevticheskii arkhiv [ter-arkhiv.ru]
- 3. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
In Vitro Pharmacological Properties of Enisamium Iodide (Amizon)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the in vitro pharmacological properties of enisamium iodide, commercially known as Amizon. It focuses on its antiviral mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Mechanism of Action: Inhibition of Viral RNA Polymerase
Enisamium iodide is an isonicotinic acid derivative that functions as a broad-spectrum antiviral agent.[1] Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[2] In vitro studies have demonstrated that enisamium itself is a weak inhibitor of viral polymerases.[3] However, it is metabolized within host cells into a more potent hydroxylated metabolite, VR17-04.[1][3] This active metabolite is responsible for the direct inhibition of the polymerase's elongation activity, thereby halting viral RNA synthesis.[1][2] This mechanism has been demonstrated against both influenza viruses and coronaviruses, including SARS-CoV-2.[1][4]
Quantitative In Vitro Activity
The antiviral activity of enisamium iodide and its active metabolite, VR17-04, has been quantified against various viruses and their polymerases using in vitro assays. The data highlights the significantly greater potency of the metabolite.
Inhibition of Viral RNA Polymerase Activity
The half-maximal inhibitory concentration (IC₅₀) values demonstrate the direct inhibitory effect of the compounds on the enzymatic activity of viral RdRp in cell-free assays.
| Compound | Target Polymerase | IC₅₀ Value (mM) | Reference |
| Enisamium Iodide (FAV00A) | Influenza A Virus | 46.3 | [3] |
| Enisamium Iodide (FAV00A) | SARS-CoV-2 | 40.7 | [1] |
| VR17-04 (Metabolite) | Influenza A Virus | 0.84 | [1] |
| VR17-04 (Metabolite) | SARS-CoV-2 | 2-3 | [1] |
Antiviral Activity in Cell Culture
The half-maximal effective concentration (EC₅₀ or EC₉₀) measures the concentration required to inhibit viral replication within host cells. These values reflect the combined effect of cellular uptake, metabolism, and polymerase inhibition.
| Compound | Virus | Cell Line | Activity Metric | Value | Reference |
| Enisamium Iodide | Influenza A Virus | Cell Culture | EC₉₀ | 157-439 µM | [1] |
| Enisamium Chloride | SARS-CoV-2 | Caco-2 | IC₅₀ | 1.2 mM (~300 µg/mL) | [4] |
| Enisamium Iodide | HCoV-NL63 | NHBE | IC₅₀ | ~60 µg/mL | [4] |
Physicochemical and Permeability Properties
Biopharmaceutical classification studies provide insight into the absorption characteristics of enisamium iodide.
| Parameter | Condition | Value | Reference |
| Solubility | pH 1.2 - 7.5 (37 °C) | 130 - 150 mg/mL | [5] |
| Permeability (Papp) | Caco-2 cells (10–100 µM) | 0.2 × 10⁻⁶ to 0.3 × 10⁻⁶ cm s⁻¹ | [5] |
| BCS Classification | - | Class III (High Solubility, Low Permeability) | [5][6] |
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro studies cited.
In Vitro RNA Polymerase Activity Assay
This assay directly measures the inhibitory effect of a compound on the function of purified viral RNA polymerase.
-
Protein Expression and Purification : The subunits of the viral RNA polymerase complex (e.g., nsp7, nsp8, and nsp12 for SARS-CoV-2) are expressed and purified.[1]
-
Complex Assembly : The purified subunits are mixed in a specific molar ratio to assemble the functional polymerase complex.[1]
-
Reaction Mixture : The assembled complex is incubated with a reaction mixture containing:
-
A model RNA template and a radiolabelled RNA primer.
-
Ribonucleoside triphosphates (rNTPs).
-
Varying concentrations of the test compound (enisamium or VR17-04).
-
-
Incubation : The reaction is incubated at an optimal temperature to allow for RNA synthesis.
-
Analysis : The reaction is stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification : The amount of synthesized RNA is quantified by autoradiography or phosphorimaging to determine the IC₅₀ value.[3]
Cell-Based Antiviral Activity Assay
This assay evaluates the efficacy of a compound in inhibiting viral replication within a cellular context.
-
Cell Seeding : A suitable human cell line (e.g., A549, Caco-2, NHBE) is seeded in multi-well plates and grown to confluence.[3][4]
-
Compound Treatment : Cells are pre-incubated with varying concentrations of enisamium iodide for a defined period (e.g., 6 hours).[4]
-
Virus Infection : The treated cells are then infected with the target virus (e.g., Influenza A, SARS-CoV-2) at a specific multiplicity of infection (MOI).[3]
-
Incubation : The infected cells are incubated for a period sufficient to allow for multiple cycles of viral replication (e.g., 24-48 hours).
-
Endpoint Analysis : The antiviral effect is quantified using one of several methods:
-
Virus Yield Reduction Assay : Supernatants are collected, and the amount of infectious virus is titrated (e.g., TCID₅₀ assay).[7]
-
Cytopathic Effect (CPE) Inhibition : The prevention of virus-induced cell death is visually assessed or quantified using cell viability dyes.[4]
-
Viral Protein/RNA Quantification : The levels of a specific viral protein (e.g., Nucleocapsid 'N' protein) or RNA are measured via Western Blot, ELISA, or RT-qPCR.[4]
-
-
Data Analysis : The results are used to calculate the EC₅₀ or IC₅₀ value, representing the compound concentration that inhibits viral replication by 50%.
Caco-2 Permeability Assay
This assay is a standard in vitro model for predicting intestinal drug absorption.
-
Cell Culture : Human colon carcinoma (Caco-2) cells are cultured on semi-permeable filter supports for approximately 21 days, during which they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[5]
-
Monolayer Integrity Check : The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement :
-
Enisamium iodide is added to the apical (AP) side of the monolayer (donor compartment).
-
Samples are taken from the basolateral (BL) side (receiver compartment) at various time points.
-
-
Quantification : The concentration of enisamium iodide in the receiver compartment is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
Papp Calculation : The apparent permeability coefficient (Papp) is calculated, providing an estimate of the compound's rate of transport across the intestinal barrier.[5]
References
- 1. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Enisamium iodide? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Enisamium Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide | Semantic Scholar [semanticscholar.org]
- 7. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Amizon® (Enisamium Iodide): A Technical Guide for Influenza A and B Virus Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Amizon® (enisamium iodide), an antiviral compound with demonstrated activity against influenza A and B viruses. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and presents visual diagrams of its mode of action and experimental workflows.
Introduction
Enisamium iodide (laboratory code FAV00A), the active ingredient in this compound®, is an isonicotinic acid derivative approved for the treatment of influenza and other acute respiratory viral infections in 11 countries, including Ukraine, Russia, and Belarus. Its antiviral properties stem from its ability to inhibit viral replication, a mechanism that has been the subject of extensive research. Clinical studies have supported its efficacy, demonstrating that treatment with enisamium can lead to reduced viral shedding and faster recovery in patients with influenza. This guide focuses on the preclinical data and methodologies relevant to researchers studying its effects on influenza A and B viruses.
Mechanism of Action
The primary antiviral mechanism of enisamium iodide against influenza viruses is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the viral genome. Upon administration, enisamium is metabolized in the human body to a hydroxylated form, VR17-04. This metabolite, VR17-04, is a more potent inhibitor of the influenza virus polymerase than the parent compound, enisamium. The inhibition of the RdRp complex directly curtails viral RNA synthesis, thereby halting the production of new viral particles. Time-of-addition experiments suggest that enisamium acts on an early stage of the viral life cycle, consistent with the inhibition of viral RNA synthesis.
Caption: Proposed mechanism of action for enisamium iodide against influenza virus.
Quantitative Data Summary
The following tables summarize the antiviral activity and cytotoxicity of enisamium iodide and its metabolite from in vitro studies.
Table 1: Antiviral Activity of Enisamium Against Influenza Viruses in dNHBE Cells Data represents the 90% effective concentration (EC90) required to reduce virus yield by 1 log10.
| Virus Strain | Type/Subtype | EC90 (µM) | Reference |
| A/Brisbane/59/2007 | A(H1N1) | 390 | |
| A/California/07/2009 | A(H1N1)pdm09 | 439 | |
| A/California/07/2009 (H275Y) | A(H1N1)pdm09 (Oseltamivir-Resistant) | 392 | |
| A/Victoria/361/2011 | A(H3N2) | 399 | |
| A/Vietnam/1203/2004 | A(H5N1) | 330 | |
| A/Anhui/1/2013 | A(H7N9) | 330 | |
| B/Florida/4/2006 | Influenza B (Yamagata lineage) | 157 |
Table 2: Inhibitory Concentration (IC50) Against Influenza A Virus RNA Polymerase Activity In vitro assay using purified polymerase complex.
| Compound | Target | IC50 | Reference |
| Enisamium Iodide (FAV00A) | Influenza Polymerase | 46.3 mM | |
| VR17-04 (Metabolite) | Influenza Polymerase | 0.84 mM |
Table 3: Cytotoxicity and Selectivity Index Determined in differentiated Normal Human Bronchial Epithelial (dNHBE) cells.
| Parameter | Value | Reference |
| 50% Cytotoxic Concentration (CC50) | ~10 mM | |
| Selectivity Index (SI = CC50 / EC90) | 23 - 64 |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of enisamium's antiviral properties.
4.1 Protocol: Virus Yield Reduction Assay in dNHBE Cells
This assay is used to determine the antiviral efficacy of enisamium against various influenza strains.
-
Cell Culture: Differentiated Normal Human Bronchial Epithelial (dNHBE) cells are cultured in a serum-free medium on transwell inserts to form a polarized epithelial layer, mimicking the natural environment of the human respiratory tract.
-
Compound Preparation: Enisamium iodide is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
Pre-incubation: The apical side of the dNHBE cell cultures is washed, and the cells are pre-incubated with the medium containing different concentrations of enisamium for 1 hour at 37°C.
-
Virus Inoculation: Cells are infected with the desired influenza virus strain at a specific multiplicity of infection (MOI). The virus is added to the apical side of the cultures.
-
Incubation: The infected cells are incubated for a defined period (e.g., 48-72 hours) at 37°C in the continued presence of the compound.
-
Virus Titration: At the end of the incubation period, the supernatant from the apical side is collected. The amount of infectious virus particles is quantified by performing a 50% Tissue Culture Infectious Dose (TCID50) assay or plaque assay on Madin-Darby Canine Kidney (MDCK) cells.
-
Data Analysis: The virus titers from treated cells are compared to those from untreated (vehicle control) cells. The EC90 is calculated as the concentration of enisamium that causes a 90% (1-log10) reduction in the virus yield.
4.2 Protocol: In Vitro Influenza RNA Polymerase Activity Assay
This cell-free assay directly measures the inhibitory effect of enisamium and its metabolites on the enzymatic activity of the viral polymerase.
-
Polymerase Expression and Purification: The three subunits of the influenza A virus RNA polymerase (PA, PB1, and PB2) are co-expressed in human embryonic kidney (HEK) 293T cells. One subunit is typically engineered with a tag (e.g., Protein A tag) to facilitate purification.
-
Purification: The heterotrimeric polymerase complex is purified from cell lysates using affinity chromatography (e.g., IgG Sepharose chromatography).
-
RNA Synthesis Reaction: The purified polymerase is incubated in a reaction buffer containing:
-
A model viral RNA (vRNA) template (e.g., a short 14-nucleotide vRNA).
-
Ribonucleoside triphosphates (rNTPs), including one radiolabeled rNTP (e.g., [α-32P]GTP) for detection.
-
A primer (e.g., ApG) to initiate transcription.
-
Varying concentrations of the test compound (enisamium or VR17-04).
-
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for RNA synthesis.
-
Analysis: The reaction is stopped, and the resulting RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The gel is exposed to a phosphor screen, and the radiolabeled RNA products are visualized and quantified. The intensity of the product bands in the presence of the inhibitor is compared to the control (no inhibitor) to determine the IC50 value.
Caption: Experimental workflow for assessing the antiviral activity of enisamium.
4.3 Protocol: Cytotoxicity Assay
This assay is performed in parallel with antiviral experiments to determine the concentration at which the compound becomes toxic to the host cells, allowing for the calculation of the selectivity index.
-
Cell Culture: Uninfected dNHBE cells are cultured under the same conditions as in the antiviral assay.
-
Compound Incubation: Cells are incubated with the same range of enisamium concentrations for the same duration as the virus-infected cells.
-
Viability Assessment: Cell viability is measured using a standard colorimetric assay, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). These assays measure the metabolic activity of living cells.
-
Data Analysis: The absorbance values are compared to untreated control cells (100% viability). The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50%.
Conclusion
Enisamium iodide demonstrates significant antiviral activity against a broad range of influenza A and B viruses, including strains with pandemic potential and those resistant to other antivirals. Its mechanism of action, the inhibition of the viral RNA polymerase via its more potent metabolite VR17-04, presents a distinct target compared to neuraminidase inhibitors. The quantitative data derived from robust in vitro models, such as differentiated primary human bronchial epithelial cells, provide a strong preclinical basis supporting its clinical efficacy. The detailed protocols provided herein offer a framework for researchers to further investigate the therapeutic potential and specific molecular interactions of enisamium and its metabolites in the context of influenza virus research and drug development.
In Vitro Antiviral Activity of Enisamium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enisamium iodide, an isonicotinic acid derivative, has demonstrated broad-spectrum antiviral activity in numerous in vitro studies. Marketed as Amizon® in several countries for the treatment of influenza and other acute respiratory viral infections, its mechanism of action is primarily attributed to the inhibition of viral RNA polymerase.[1][2] This technical guide provides a comprehensive overview of the in vitro antiviral properties of enisamium iodide and its active metabolite, VR17-04, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Antiviral Activity
The in vitro efficacy of enisamium iodide and its hydroxylated metabolite, VR17-04, has been evaluated against a range of respiratory viruses. The following tables summarize the key quantitative data from these studies, including the half-maximal inhibitory concentration (IC50), the 90% effective concentration (EC90), and the 50% cytotoxic concentration (CC50).
Table 1: In Vitro Antiviral Activity of Enisamium Iodide Against Influenza Viruses
| Virus Strain | Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Influenza A/Brisbane/59/2007 (H1N1) | dNHBE | Virus Yield Reduction | EC90 | 157-439 | [3] |
| 2009 pandemic H1N1 | dNHBE | Virus Yield Reduction | EC90 | 157-439 | [3] |
| Seasonal H3N2 | dNHBE | Virus Yield Reduction | EC90 | 157-439 | [3] |
| Zoonotic H5N1 | dNHBE | Virus Yield Reduction | EC90 | 157-439 | [3] |
| Zoonotic H7N9 | dNHBE | Virus Yield Reduction | EC90 | 157-439 | [3] |
| Oseltamivir-resistant H1N1 (H275Y) | dNHBE | Virus Yield Reduction | EC90 | 157-439 | [3] |
| Influenza B virus | dNHBE | Virus Yield Reduction | EC90 | 157-439 | [3] |
| Influenza A/WSN/1933 (H1N1) | A549 | Plaque Assay | IC50 | 322 | [4] |
dNHBE: differentiated Normal Human Bronchial Epithelial cells
Table 2: In Vitro Activity of Enisamium and its Metabolite VR17-04 Against Viral RNA Polymerases
| Compound | Virus | Assay System | Parameter | Value (mM) | Reference |
| Enisamium (FAV00A) | Influenza A Virus | Purified FluPol | IC50 | 46.3 | [5] |
| VR17-04 | Influenza A Virus | Purified FluPol | IC50 | 0.84 | [5] |
| Enisamium (FAV00A) | SARS-CoV-2 | nsp7/8/12 complex | IC50 | 40.7 | [5] |
| VR17-04 | SARS-CoV-2 | nsp7/8/12 complex | IC50 | 2-3 | [5] |
| Enisamium | SARS-CoV-2 | nsp12/7/8 complex | IC50 | 26.3 | [6] |
| VR17-04 | SARS-CoV-2 | nsp12/7/8 complex | IC50 | 0.98 | [6] |
Table 3: In Vitro Antiviral Activity of Enisamium Against Coronaviruses
| Virus Strain | Cell Line | Parameter | Value | Reference |
| SARS-CoV-2 | Caco-2 | IC50 (chloride salt) | 1.2 mM (~300 µg/mL) | [7] |
| HCoV NL63 | NHBE | IC50 | ~60 µg/mL | [7] |
| SARS-CoV-2 | NHBE | IC50 | 250 µg/mL | [6] |
Table 4: In Vitro Antiviral Activity of Enisamium Iodide Against Other Respiratory Viruses
| Virus | Cell Line | Effect | Reference |
| Human Parainfluenza Virus | A549 | Activity decreased by 2.3 orders of magnitude | [8][9] |
| Adenovirus type 5 | A549 | Reproduction decreased by an order of magnitude or more | [8][9] |
| Adenovirus type 6 | A549 | Reproduction decreased by an order of magnitude or more | [8][9] |
| Coxsackie B3 virus | A549 | Reproduction decreased by an order of magnitude or more | [8][9] |
| Coxsackie B4 virus | A549 | Reproduction decreased by an order of magnitude or more | [8][9] |
Mechanism of Action: Inhibition of Viral RNA Polymerase
In vitro studies have elucidated that enisamium iodide acts as a direct inhibitor of the RNA-dependent RNA polymerase (RdRp) of both influenza viruses and coronaviruses.[5][7] The parent compound, enisamium, exhibits weak inhibitory activity. However, it is metabolized in human lung cells to a hydroxylated form, VR17-04, which is a significantly more potent inhibitor.[5][10]
The proposed mechanism involves the binding of VR17-04 to the viral RNA polymerase, which hinders its ability to synthesize viral RNA, a critical step in the viral replication cycle.[1] For SARS-CoV-2, molecular dynamics simulations suggest that VR17-04 may prevent the incorporation of GTP and UTP into the nascent RNA chain.[7]
Caption: Metabolic activation and mechanism of action of enisamium iodide.
Experimental Protocols
Virus Yield Reduction Assay
This assay is a fundamental method for determining the antiviral efficacy of a compound by measuring the reduction in the production of infectious virus particles.
Protocol Outline:
-
Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured to form a polarized epithelium.
-
Infection: The apical surface of the cell cultures is infected with the desired influenza virus strain at a specific multiplicity of infection (MOI).
-
Compound Treatment: Following virus adsorption, the inoculum is removed, and the cells are washed. Medium containing various concentrations of enisamium iodide is then added to the apical and basolateral compartments.
-
Incubation: The infected and treated cells are incubated for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO2 atmosphere.
-
Virus Titration: At the end of the incubation period, the supernatant from the apical side is collected. The amount of infectious virus in the supernatant is quantified using a TCID50 (50% tissue culture infective dose) assay on Madin-Darby canine kidney (MDCK) cells.
-
Data Analysis: The EC90 is calculated as the concentration of the compound that reduces the virus titer by 90% compared to the untreated virus control.
Caption: Workflow for the virus yield reduction assay.
In Vitro RNA Polymerase Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RNA polymerase.
Protocol Outline for Influenza Virus RNA Polymerase (FluPol):
-
Protein Expression and Purification: The heterotrimeric influenza A virus RNA polymerase (FluPol) complex is expressed in HEK 293T cells and purified using affinity chromatography (e.g., protein A-tagged).[5]
-
Assay Reaction: The purified FluPol is incubated with a model viral RNA (vRNA) template (e.g., a 14-nucleotide vRNA).[5]
-
Compound Addition: Varying concentrations of enisamium or VR17-04 are added to the reaction mixture.
-
RNA Synthesis: The RNA synthesis reaction is initiated by the addition of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-32P]GTP).
-
Product Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The amount of synthesized RNA is quantified by phosphorimaging.
-
Data Analysis: The IC50 value is determined by plotting the percentage of polymerase activity against the compound concentration.
Protocol Outline for SARS-CoV-2 RNA Polymerase (nsp12/7/8):
-
Protein Expression and Purification: The SARS-CoV-2 nsp12 (RdRp), nsp7, and nsp8 (processivity factors) are expressed and purified.[5]
-
Complex Formation: The nsp7, nsp8, and nsp12 proteins are mixed to form the nsp7/8/12 complex.[5]
-
Assay Reaction: The nsp7/8/12 complex is incubated with an RNA template-primer.[5]
-
Compound Addition: Different concentrations of enisamium or VR17-04 are included in the reaction.
-
RNA Synthesis: The reaction is started by the addition of rNTPs, one of which is radiolabeled.
-
Product Analysis and Quantification: Similar to the FluPol assay, the RNA products are separated by PAGE and quantified.
-
Data Analysis: The IC50 value is calculated based on the dose-response curve.
Caption: Workflow for the in vitro RNA polymerase assay.
SARS-CoV-2 Mini-Genome Assay
This cell-based assay assesses the activity of the viral RNA polymerase complex in a cellular context.[7]
Protocol Outline:
-
Cell Transfection: Cells are co-transfected with plasmids expressing the minimal viral RNA polymerase complex (nsp12/7/8) and a plasmid containing a subgenomic mRNA encoding a reporter gene (e.g., nanoluciferase).
-
Compound Treatment: The transfected cells are treated with different concentrations of enisamium.
-
Incubation: Cells are incubated to allow for the expression of the viral proteins and the replication and transcription of the mini-genome.
-
Reporter Gene Assay: The expression of the reporter gene is measured (e.g., by luminescence).
-
Data Analysis: The inhibition of the mini-genome signal is correlated with the concentration of the compound to determine its inhibitory effect on the polymerase complex activity in a cellular environment.[7]
Concluding Remarks
The in vitro data strongly support the antiviral activity of enisamium iodide against a variety of respiratory viruses, with a well-defined mechanism of action centered on the inhibition of viral RNA polymerase by its active metabolite, VR17-04. The provided experimental protocols offer a foundation for further research and development of this compound as a broad-spectrum antiviral agent. The quantitative data presented in this guide can serve as a valuable resource for comparative analysis and the design of future preclinical and clinical studies.
References
- 1. What is the mechanism of Enisamium iodide? [synapse.patsnap.com]
- 2. What is Enisamium iodide used for? [synapse.patsnap.com]
- 3. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enisamium Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Anti-viral activity of enisamium iodide against viruses of influenza and ARVI's on different cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-viral activity of enisamium iodide against viruses of influenza and ARVI’s on different cell lines - Zarubaev - Terapevticheskii arkhiv [ter-arkhiv.ru]
- 10. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Amizon (Enisamium Iodide): A Comprehensive Review of Clinical Studies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Amizon® (enisamium iodide) is an antiviral drug licensed for the treatment and prevention of influenza and other acute respiratory viral infections (ARVI) in several countries.[1][2] It is an isonicotinic acid derivative that has demonstrated a direct-acting antiviral effect by inhibiting the RNA polymerase of various respiratory viruses.[1][3] This technical guide provides a comprehensive review of the available clinical studies on this compound, with a focus on its efficacy, safety, pharmacokinetics, and mechanism of action. The information is intended for researchers, scientists, and drug development professionals interested in the clinical profile of this antiviral agent.
Efficacy in Acute Respiratory Viral Infections (ARVI) and Influenza
Clinical trials have investigated the efficacy of this compound in treating ARVI, including influenza. A key randomized, single-blind, placebo-controlled study (NCT04682444) evaluated the clinical efficacy and safety of this compound in adults with ARVI.[4][5][6] The results from this and other studies indicate that enisamium iodide treatment leads to faster patient recovery and reduced virus shedding compared to placebo.[7]
One study demonstrated a significant reduction in influenza virus shedding by day 3 of treatment, with 71.2% of patients in the enisamium group testing negative compared to 25.0% in the placebo group (P < 0.0001).[8] By day 14, 93.9% of patients in the enisamium group had recovered, versus 32.5% in the placebo group (P < 0.0001).[8] Furthermore, a more pronounced reduction in disease symptoms was observed in the this compound-treated group.[7][8] The treatment was also associated with a reduction in the duration of fever, catarrhal and constitutional symptoms, and the need for concomitant medications like expectorants and vasoconstrictors.[3]
| Efficacy Endpoint | This compound Group | Placebo Group | P-value | Citation |
| Virus Shedding (Day 3) | 71.2% tested negative | 25.0% tested negative | < 0.0001 | [8] |
| Patient Recovery (Day 14) | 93.9% recovered | 32.5% recovered | < 0.0001 | [8] |
| Symptom Score Reduction | From 9.6 ± 0.7 to 4.6 ± 0.9 | From 9.7 ± 1.1 to 5.6 ± 1.1 | < 0.0001 | [8] |
| Reduction in Fever Duration | 1.1 days shorter | - | Not specified | [3] |
Efficacy in COVID-19
The antiviral activity of enisamium iodide against SARS-CoV-2 prompted clinical investigations for its use in treating COVID-19.[3][9] A multicenter, double-blind, randomized, placebo-controlled trial (NCT04682873) was conducted to assess the efficacy and safety of this compound® Max in hospitalized patients with moderate COVID-19.[10][11][12] This study, involving 592 patients in Ukraine, demonstrated that this compound® Max therapy significantly accelerated the time to clinical improvement by 2 points on a modified World Health Organization scale compared to placebo (p=0.00945).[12] The study also suggested that early administration of the drug could prevent the deterioration of the patient's condition and accelerate recovery, particularly in reducing cough and being more effective in patients over 50 years of age.[12]
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated.[3] In a study on patients with viral respiratory infections, 11 adverse events (AEs) were reported.[7] Four of these were in the enisamium-treated group (6.7% of patients) and included bitter taste in the mouth, heartburn, and a burning sensation in the throat.[7] These gastrointestinal side effects are mentioned in the product information for this compound.[7] The other seven AEs in the treated group were of mild intensity and resolved without additional therapy.[7]
Pharmacokinetics and Metabolism
Pharmacokinetic studies have provided insights into the absorption, distribution, and metabolism of enisamium iodide. Following oral administration, the peak plasma concentration is reached between 1.6 and 2.4 hours.[3] While the absolute bioavailability in humans has not been detailed, preclinical studies in rats have shown that enisamium is highly enriched in the trachea.[7]
A significant finding from a phase I clinical trial was the identification of a hydroxylated metabolite, VR17-04.[7] This metabolite has been shown to be a more potent inhibitor of the influenza virus RNA polymerase than the parent compound, enisamium.[8] This suggests that enisamium may act as a prodrug that is metabolized to its active form in the body.[7] In vitro studies have classified enisamium iodide as a Biopharmaceutics Classification System (BCS) class III drug, characterized by high solubility and low permeability.[13]
Mechanism of Action
The antiviral effect of this compound is attributed to the direct inhibition of viral RNA polymerase.[1][3] This mechanism has been demonstrated for influenza A and B viruses, as well as for SARS-CoV-2.[1][9] The inhibition of this key viral enzyme disrupts the replication of the virus.[1] As mentioned, the hydroxylated metabolite VR17-04 appears to be the primary mediator of this inhibitory activity against the influenza virus RNA polymerase.[7][8]
Caption: Proposed mechanism of action for this compound (enisamium iodide).
Experimental Protocols
ARVI/Influenza Clinical Trial (NCT04682444)
-
Study Design: A randomized, single-blind, placebo-controlled, 2-parallel groups study.[4][6]
-
Participants: Adult patients (18-60 years) with symptoms of ARVI, including influenza, enrolled on the first day of symptom onset.[4][5] Exclusion criteria included age outside the specified range, allergic reactions, intolerance to NSAIDs or iodine-containing drugs, and certain pre-existing medical conditions.[6]
-
Intervention:
-
Assessments: Study visits occurred on Day 0, Day 3, Day 7, and Day 14.[4][6] Efficacy was assessed based on subjective reporting of ARVI and influenza symptoms using a 4-point Likert scale, vital signs, and laboratory tests including blood and urine analysis, biochemical analysis, and immune status (interferon-alpha and -gamma, and immunoglobulins IgA, IgM, IgG).[5]
Caption: Workflow of the ARVI/Influenza clinical trial (NCT04682444).
COVID-19 Clinical Trial (NCT04682873)
-
Study Design: A prospective, multi-center, double-blind, randomized, placebo-controlled trial.[10][11]
-
Participants: Hospitalized adult female and male patients with RT-PCR confirmed moderate COVID-19 infection.[10][11]
-
Intervention:
-
Assessments: Patient observation and follow-up for 29 days.[10] Efficacy was evaluated by the time to clinical recovery, defined as an increase of at least two points on a severity rating scale from randomization, and the sum of the severity rating from Day 2 to Day 15.[10][11] Safety and tolerability were assessed based on adverse events and laboratory tests.[11]
Caption: Workflow of the COVID-19 clinical trial (NCT04682873).
Conclusion
The available clinical data suggest that this compound (enisamium iodide) is an effective and well-tolerated antiviral agent for the treatment of acute respiratory viral infections, including influenza. Its mechanism of action, involving the inhibition of viral RNA polymerase by its active metabolite, provides a clear rationale for its antiviral activity. Furthermore, preliminary evidence from a large, randomized controlled trial indicates potential efficacy in the treatment of moderate COVID-19. For drug development professionals, this compound represents a direct-acting antiviral with a favorable safety profile and a demonstrated clinical benefit in treating common and emerging respiratory viral diseases. Further research, particularly on its bioavailability and the clinical pharmacology of its active metabolite, will be valuable in further elucidating its therapeutic potential.
References
- 1. This compound® was upgraded again | Farmak [farmak.ua]
- 2. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longhaulwiki.com [longhaulwiki.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Efficacy and Safety of Enisamium Iodide for the Treatment of Acute Respiratory Viral Infections, Including Influenza. [ctv.veeva.com]
- 7. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Clinical Study to Assess the Efficacy and Safety of this compound® Max in the Treatment of Moderate Covid-19, Caused by the SARS-CoV-2 Virus | Clinical Research Trial Listing [centerwatch.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. umj.com.ua [umj.com.ua]
- 13. In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
Amizon® (Enisamium Iodide): A Technical Guide to its Safety, Toxicity, and Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amizon® (enisamium iodide) is an antiviral agent approved in several countries for the treatment and prevention of influenza and other acute respiratory viral infections. Its mechanism of action involves the inhibition of viral RNA polymerase, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the available preclinical and clinical data on the safety, toxicity, and side effect profile of enisamium iodide. While extensive studies have been conducted, specific quantitative toxicity values such as LD50 and NOAEL are not publicly available in the reviewed literature. However, existing data from preclinical and clinical studies suggest a generally favorable safety profile.
Mechanism of Action
Enisamium iodide is a prodrug that is metabolized to its active form, VR17-04. This active metabolite directly inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including influenza A and B viruses and coronaviruses like SARS-CoV-2.[1][2][3] By binding to the viral RdRp, VR17-04 blocks the synthesis of new viral RNA, thereby preventing viral replication and propagation.[1][2]
Caption: Mechanism of action of this compound® (enisamium iodide).
Preclinical Safety and Toxicity
A comprehensive non-clinical program for enisamium iodide has been conducted, encompassing a full range of pharmacological, pharmacokinetic, and toxicological studies.[3]
Acute, Subchronic, and Chronic Toxicity
Specific quantitative data from acute, subchronic, and chronic toxicity studies, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not available in the public domain.
Genotoxicity and Mutagenicity
Toxicology studies have demonstrated a lack of genotoxic potential for enisamium iodide. Key findings include:
-
Ames Test: No mutagenic effects were observed.
-
Clastogenicity: No clastogenic activity was detected in human peripheral lymphocytes, with or without metabolic activation.
-
Chromosome Aberration: No effect on the incidence of chromosome aberrations was noted at any tested concentration.
-
In vivo Micronucleus Test: No clinical signs of toxicity or cytotoxicity in the bone marrow or an increase in micronuclei were observed in Wistar rats at any dose.
Carcinogenicity
Information regarding long-term carcinogenicity studies was not found in the reviewed literature.
Reproductive and Developmental Toxicity
Detailed protocols and results from reproductive and developmental toxicity studies according to ICH S5 guidelines were not publicly available.[4][5][6][7][8][9] Clinical trial protocols have listed pregnancy and breastfeeding as exclusion criteria.[10][11]
Safety Pharmacology
Specific safety pharmacology studies assessing the effects on vital functions (e.g., cardiovascular, respiratory, and central nervous systems) were not detailed in the available literature.
Pharmacokinetics and Metabolism
Enisamium iodide is orally administered and is metabolized to its active hydroxylated metabolite, VR17-04.[12] Preliminary pharmacokinetic studies in rats indicate high enrichment of enisamium in the trachea.[12] Human pharmacokinetic studies have been conducted as part of phase I clinical trials to investigate the influence of food on its absorption.[12]
Drug-Drug Interactions
Concurrent use of enisamium iodide with medications metabolized by the liver's cytochrome P450 (CYP) enzyme system could potentially lead to drug-drug interactions.[13] However, specific studies detailing the effects of enisamium iodide or its active metabolite on CYP isoforms (inhibition or induction) were not found in the reviewed literature.
Clinical Safety and Side Effect Profile
Clinical trials have been conducted to evaluate the safety and efficacy of this compound® in the treatment of acute respiratory viral infections, including influenza and COVID-19.[10][14][15]
Clinical Trials Overview
| Trial Identifier | Phase | Indication | Dosage | Duration | Primary Outcome Measures |
| NCT04682444 | 3 | Acute Respiratory Viral Infections, including Influenza | 500 mg, three times daily | 7 days | Improvement in clinical symptoms, reduction in viral shedding[10][11][16] |
| NCT04682873 | 3 | Moderate COVID-19 | 500 mg, four times a day | 7 days | Time to clinical improvement on an eight-point severity rating scale[14][15] |
Adverse Events
The most commonly reported side effects are gastrointestinal disturbances.[13] In a clinical trial for respiratory viral infections, 11 adverse events (AEs) were reported in the enisamium-treated group (n=60).[12] Of these, 4 AEs in 4 patients (6.7%) were considered possibly related to the treatment and included:[12]
-
Bitter taste in the mouth (2 patients)
-
Heartburn (1 patient)
-
Burning sensation in the throat (1 patient)
The other 7 AEs were of mild intensity and resolved without additional therapy.[12] A phase 3 trial in patients with moderate COVID-19 concluded that enisamium is safe for use in this population.[15]
| Adverse Event | Frequency | Severity |
| Gastrointestinal | ||
| Bitter taste in mouth | Reported in 2/60 patients in one trial[12] | Mild[12] |
| Heartburn | Reported in 1/60 patients in one trial[12] | Mild[12] |
| Burning sensation in throat | Reported in 1/60 patients in one trial[12] | Mild[12] |
| Nausea, vomiting, diarrhea | Commonly reported[13] | Not specified |
| Neurological | ||
| Dizziness, headache | Possible[13] | Not specified |
| Dermatological | ||
| Allergic reactions (rash, itching) | Possible[13] | Not specified |
| Hepatic | ||
| Liver function alterations | Rare[13] | Not specified |
| Other | ||
| Hypersensitivity reactions | Rare[13] | Not specified |
Experimental Protocols and Workflows
In Vitro Influenza Virus RNA Polymerase Inhibition Assay
A common method to assess the inhibitory activity of compounds against influenza virus RNA polymerase is the in vitro transcription assay. A detailed protocol was not provided for this compound specifically, but a general workflow is as follows:
Caption: Generalized workflow for an in vitro viral RNA polymerase inhibition assay.
Preclinical Safety Assessment Workflow for Antiviral Drugs
The preclinical safety evaluation of an antiviral drug like enisamium iodide typically follows a structured workflow to identify potential hazards before human clinical trials.
Caption: Generalized workflow for preclinical safety assessment of an antiviral drug.
Conclusion
Based on the available data, this compound® (enisamium iodide) demonstrates a safety profile that is generally well-tolerated in the treatment of acute respiratory viral infections. The primary mechanism of action is the inhibition of viral RNA polymerase by its active metabolite, VR17-04. Preclinical studies have indicated a lack of genotoxic potential. The most frequently reported adverse events in clinical trials are mild gastrointestinal symptoms. However, a comprehensive understanding of its safety profile would be enhanced by the public availability of quantitative data from preclinical toxicology studies (LD50, NOAEL) and detailed results from reproductive and developmental toxicity, and carcinogenicity studies. Further investigation into its potential for drug-drug interactions via the cytochrome P450 system is also warranted.
References
- 1. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farmak has completed study of mechanism of antiviral effect of enisamium iodide (this compound) against SARS-CoV-2 and obtained interim results of phase 3 clinical study in treatment of moderate-severity COVID-19 patients | Farmak [farmak.ua]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]
- 7. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. The ICH S5(R2) guideline for the testing of medicinal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Enisamium iodide used for? [synapse.patsnap.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. mdpi.com [mdpi.com]
- 16. ichgcp.net [ichgcp.net]
Methodological & Application
Application Notes and Protocols for Amizon® (enisamium iodide) in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amizon® (enisamium iodide) is an antiviral agent that has demonstrated efficacy against a range of respiratory viruses, including influenza A and B viruses. Its mechanism of action involves the inhibition of viral RNA polymerase, a crucial enzyme for viral replication. These application notes provide detailed protocols for the dosage and administration of this compound® in common in vivo animal models, specifically mice and rats, to aid researchers in preclinical studies. The information compiled herein is based on available scientific literature and general guidelines for animal research.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for the administration of this compound® (enisamium iodide) in various animal models.
Table 1: Recommended Dosage of Enisamium Iodide in Animal Models
| Animal Model | Route of Administration | Dosage Range | Frequency | Therapeutic Area | Reference |
| Ferret | Oral | 200 mg/kg | Daily | Influenza | [1] |
| Rat (Wistar) | Not specified | Not specified in efficacy studies; No genotoxicity observed in toxicology studies. | Not specified | Toxicology | |
| Mouse | Oral (gavage) | See Protocol Below | Daily | General Antiviral Efficacy | General Protocol |
| Rat | Oral (gavage) | See Protocol Below | Daily | General Antiviral Efficacy | General Protocol |
Table 2: Maximum Recommended Administration Volumes for Rodents
| Animal Model | Oral (gavage) Volume | Intraperitoneal (IP) Injection Volume | Intravenous (IV) Injection Volume | Subcutaneous (SC) Injection Volume |
| Mouse | 10 mL/kg | 10 mL/kg | 5 mL/kg | 5 mL/kg |
| Rat | 10-20 mL/kg | 10 mL/kg | 5 mL/kg | 5-10 mL/kg |
Note: These are general guidelines. The exact volume may vary depending on the specific experimental protocol and institutional guidelines.
Experimental Protocols
Protocol 1: Oral Administration of this compound® in Mice and Rats (Oral Gavage)
This protocol details the preparation and administration of this compound® via oral gavage, a common method for precise oral dosing in rodents.
Materials:
-
This compound® (enisamium iodide) powder
-
Vehicle (e.g., Sterile Water for Injection, 0.5% methylcellulose, or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)
-
Sterile tubes for preparation
-
Vortex mixer
-
Animal balance
-
Appropriately sized oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Weigh each animal accurately on the day of dosing to calculate the precise volume of the formulation to be administered.
-
-
Formulation Preparation:
-
Calculate the total amount of this compound® and vehicle required for the entire study group.
-
If using a suspension (e.g., with 0.5% methylcellulose), weigh the required amount of this compound® powder and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to ensure a uniform suspension.
-
If using a solution, dissolve the this compound® powder in the chosen vehicle. Gentle warming and vortexing may be necessary to achieve complete dissolution. For vehicles containing DMSO, first dissolve the compound in DMSO and then add the other components.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
-
-
Administration:
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, appropriate manual restraint is required.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Slowly administer the calculated volume of the this compound® formulation.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing.
-
Diagram: Experimental Workflow for Oral Gavage Administration
Caption: Workflow for oral gavage of this compound® in rodents.
Protocol 2: Intraperitoneal (IP) Administration of this compound® in Mice and Rats
This protocol is for the systemic administration of this compound® via intraperitoneal injection.
Materials:
-
This compound® (enisamium iodide) powder
-
Sterile, pyrogen-free vehicle (e.g., Sterile Saline, Phosphate-Buffered Saline (PBS))
-
Sterile tubes for preparation
-
Vortex mixer
-
Animal balance
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
Procedure:
-
Animal Preparation:
-
Follow the same acclimatization and weighing procedures as in Protocol 1.
-
-
Formulation Preparation:
-
Prepare a sterile solution of this compound® in the chosen vehicle. Ensure complete dissolution.
-
The final formulation must be sterile. This can be achieved by preparing it under aseptic conditions or by filtering the final solution through a 0.22 µm sterile filter if the compound is heat-labile.
-
-
Administration:
-
Properly restrain the animal, exposing the lower abdominal area. For mice and rats, this is typically done by securing the animal to expose the ventral side.
-
The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Lift the skin and insert the needle at a 30-40 degree angle.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is drawn, withdraw the needle and select a new injection site.
-
Slowly inject the calculated volume of the this compound® solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Safety and Toxicology
Diagram: this compound® Mechanism of Action - Viral RNA Polymerase Inhibition
Caption: Inhibition of viral RNA polymerase by this compound®'s active metabolite.
Conclusion
These application notes provide a foundational guide for the in vivo administration of this compound® in rodent models. Researchers should adapt these protocols based on their specific experimental design, institutional animal care and use committee (IACUC) guidelines, and the results of preliminary dose-finding studies. Careful observation and documentation of animal welfare are paramount throughout any in vivo experiment.
References
Preparing Enisamium Iodide Solutions for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enisamium iodide is an antiviral compound that has demonstrated broad-spectrum activity against various respiratory viruses, including influenza A and B viruses and SARS-CoV-2.[1][2] Its mechanism of action involves the inhibition of viral RNA polymerase, a key enzyme in viral replication.[3][4] Proper preparation of enisamium iodide solutions is critical for obtaining reliable and reproducible results in preclinical experiments. This document provides detailed application notes and protocols for the preparation of enisamium iodide solutions for in vitro and in vivo research, along with a summary of its physicochemical properties and a visualization of its mechanism of action.
Physicochemical Properties of Enisamium Iodide
Enisamium iodide (4-(benzylcarbamoyl)-1-methylpyridinium iodide) is a highly soluble compound, a characteristic that facilitates its use in various experimental settings.[5][6] Its solubility is pH-dependent and increases with temperature.[5]
Table 1: Solubility of Enisamium Iodide in Different Buffer Systems [5][7]
| Buffer pH | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | 25 | ~60 |
| 1.2 | 37 | 130 - 150 |
| 4.5 | 25 | ~60 |
| 4.5 | 37 | 130 - 150 |
| 6.8 | 25 | ~60 |
| 6.8 | 37 | 130 - 150 |
| 7.5 | 25 | ~60 |
| 7.5 | 37 | 130 - 150 |
Experimental Protocols
Preparation of Stock Solutions
For most in vitro experiments, a concentrated stock solution of enisamium iodide is prepared, which is then diluted to the final working concentration in the appropriate cell culture medium or buffer.
Materials:
-
Enisamium iodide powder (CAS No: 201349-37-3)[8]
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of enisamium iodide powder using a calibrated analytical balance in a sterile environment.
-
Solvent Addition: Add the appropriate volume of DMSO or sterile distilled water to the powder to achieve the desired stock concentration (e.g., 160 mM in sterile distilled water or a higher concentration in DMSO).[9][10]
-
Dissolution: Vortex the solution until the enisamium iodide is completely dissolved. Gentle warming may be applied if necessary, but temperature stability should be considered.
-
Sterilization (for aqueous solutions): If the stock solution is prepared in water, it should be filter-sterilized through a 0.22 µm syringe filter into a sterile container. This step is not necessary for DMSO-based stocks if sterile DMSO is used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11]
Note: Enisamium chloride, another salt form of the compound, can also be used and is prepared similarly.[12]
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium or assay buffer immediately before use.
Materials:
-
Enisamium iodide stock solution
-
Sterile serological pipettes and tubes
Protocol:
-
Thawing: Thaw a single aliquot of the enisamium iodide stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of stock solution required to achieve the desired final concentration in the working solution.
-
Dilution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium. Mix gently by pipetting up and down.
-
Application to Cells: The freshly prepared working solution can then be added to the cells for the experiment. For example, cells can be pre-incubated with the enisamium iodide-containing medium for a specific period (e.g., 1-6 hours) before viral infection.[12][13]
Table 2: Exemplary Concentrations of Enisamium Iodide Used in In Vitro Assays
| Cell Line | Virus | Concentration Range | Reference |
| A549 | Influenza A/WSN/1933 (H1N1) | IC₅₀ of 322 µM | [9] |
| Caco-2 | SARS-CoV-2 | IC₅₀ of 1.2 mM (~300 µg/mL) | [12][14] |
| NHBE | HCoV-NL63 | IC₅₀ of ~60 µg/mL | [12] |
| MDCK | Influenza A/Brisbane/59/2007 (H1N1) | 100 µM | [10] |
Mechanism of Action and Signaling Pathway
Enisamium iodide exerts its antiviral effect by directly targeting and inhibiting the RNA-dependent RNA polymerase (RdRp) of various viruses.[3][4] This inhibition disrupts the synthesis of viral RNA, a critical step in the viral replication cycle.[4][10] Studies have also identified a hydroxylated metabolite of enisamium, VR17-04, which is a more potent inhibitor of viral RNA synthesis.[1][9]
Caption: Mechanism of action of enisamium iodide.
Experimental Workflow for Antiviral Activity Assay
The following diagram outlines a general workflow for assessing the antiviral activity of enisamium iodide in a cell-based assay.
Caption: General workflow for an in vitro antiviral assay.
Conclusion
The high solubility and well-characterized mechanism of action of enisamium iodide make it a valuable tool for antiviral research. Adherence to the detailed protocols for solution preparation outlined in this document will help ensure the generation of accurate and reproducible data in studies investigating its therapeutic potential. Researchers should always refer to the specific requirements of their experimental system and cell lines when determining the optimal concentrations and incubation times.
References
- 1. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longhaulwiki.com [longhaulwiki.com]
- 3. What is Enisamium iodide used for? [synapse.patsnap.com]
- 4. What is the mechanism of Enisamium iodide? [synapse.patsnap.com]
- 5. In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Enisamium iodide | 201349-37-3 | FM152593 | Biosynth [biosynth.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Enisamium Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Amizon (Enisamium Iodide) in Viral Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amizon (enisamium iodide) is an antiviral compound that has demonstrated efficacy against a range of respiratory viruses, including influenza A and B viruses and SARS-CoV-2.[1][2][3] Its mechanism of action involves the inhibition of the viral RNA polymerase, a critical enzyme for viral replication.[1][3][4] A metabolite of enisamium, VR17-04, has been identified as a more potent inhibitor of this enzyme.[1][5] The viral plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of compounds like this compound. This assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer. This document provides a detailed protocol for conducting a viral plaque reduction assay to assess the antiviral efficacy of this compound.
Mechanism of Action
This compound's primary antiviral activity stems from its ability to impede viral RNA synthesis. After administration, enisamium iodide is metabolized to a hydroxylated form, VR17-04.[5] This active metabolite targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the transcription and replication of the viral genome.[1][4][5] By inhibiting the RdRp, VR17-04 effectively halts the production of new viral RNA, thereby preventing the assembly of new virus particles and curbing the spread of the infection.[1][4]
Figure 1: Mechanism of action of this compound.
Experimental Protocols
Viral Plaque Reduction Assay
This protocol is a general guideline and may require optimization depending on the specific virus strain and cell line used.
Materials:
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells for influenza virus; Vero E6 or Caco-2 cells for SARS-CoV-2.
-
Viruses: Influenza A or B virus strains; SARS-CoV-2.
-
This compound (Enisamium Iodide): Prepare stock solutions in an appropriate solvent (e.g., DMSO or sterile water) and make serial dilutions in culture medium.
-
Culture Media: Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.
-
Overlay Medium: Culture medium containing a solidifying agent like agarose or Avicel to restrict virus spread.
-
Fixative: 10% formaldehyde or 4% paraformaldehyde in PBS.
-
Staining Solution: 0.1% to 1% crystal violet solution in 20% ethanol.
-
Phosphate-Buffered Saline (PBS)
-
Sterile multi-well plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the appropriate host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Drug Preparation and Pre-treatment:
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free culture medium.
-
Remove the growth medium from the confluent cell monolayers and wash once with PBS.
-
Add the diluted this compound solutions to the respective wells. Include a "no-drug" control (vehicle only).
-
Incubate the plates for 1 to 6 hours at 37°C in a 5% CO2 incubator.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock in serum-free culture medium.
-
After the pre-treatment incubation, remove the this compound-containing medium.
-
Infect the cells by adding the diluted virus to each well. The multiplicity of infection (MOI) should be optimized to produce a countable number of plaques (typically 50-100 plaques per well in the control).
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
-
Overlay Application:
-
After the virus adsorption period, remove the virus inoculum from the wells.
-
Gently add the overlay medium (containing the corresponding concentration of this compound) to each well.
-
Allow the overlay to solidify at room temperature before returning the plates to the incubator.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2 to 3 days, or until visible plaques are formed.
-
-
Plaque Visualization:
-
After the incubation period, fix the cells by adding the fixative solution and incubating for at least 30 minutes.
-
Carefully remove the overlay and the fixative.
-
Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the no-drug control using the following formula: % Plaque Reduction = [(Number of plaques in control wells - Number of plaques in treated wells) / Number of plaques in control wells] x 100
-
Determine the 50% effective concentration (EC50) or 90% effective concentration (EC90), which is the concentration of this compound that inhibits plaque formation by 50% or 90%, respectively. This can be calculated using a dose-response curve fitting software.
-
Figure 2: Experimental workflow for the viral plaque reduction assay.
Data Presentation
The antiviral activity of this compound and its metabolite has been quantified in various studies. The following tables summarize the reported 50% inhibitory concentration (IC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) values.
Table 1: In Vitro Antiviral Activity of Enisamium against Influenza Viruses
| Virus Strain | Cell Line | Assay Type | EC90 (µM) | CC50 (mM) | Selectivity Index (SI = CC50/EC90) |
| Influenza A/Brisbane/59/2007 (H1N1) | dNHBE | Virus Yield Reduction | 157-439 | ~10 | 23-64 |
| Influenza B virus | dNHBE | Virus Yield Reduction | 157-439 | ~10 | 23-64 |
Data sourced from Boltz et al., 2018.[6]
Table 2: In Vitro Antiviral Activity of Enisamium and its Metabolite against Influenza and SARS-CoV-2 RNA Polymerase
| Compound | Virus | Target | IC50 |
| Enisamium (FAV00A) | Influenza A Virus | RNA Polymerase (FluPol) | 46.3 mM |
| Enisamium (FAV00A) | SARS-CoV-2 | RNA Polymerase (nsp7/8/12) | 40.7 mM |
| VR17-04 (Metabolite) | Influenza A Virus | RNA Polymerase (FluPol) | 0.84 mM |
| VR17-04 (Metabolite) | SARS-CoV-2 | RNA Polymerase (nsp7/8/12) | 2-3 mM |
Data sourced from Yoon et al., 2020.[1]
Table 3: In Vitro Antiviral Activity of Enisamium against SARS-CoV-2 in Cell Culture
| Virus | Cell Line | IC50 |
| SARS-CoV-2 | Caco-2 | 1.2 mM (~300 µg/ml) |
| HCoV NL63 | NHBE | ~60 µg/mL |
Data sourced from Fried and Yoon et al., 2021.[7][8]
Conclusion
The viral plaque reduction assay is a robust method for determining the in vitro antiviral efficacy of this compound. The provided protocol offers a detailed framework for conducting these experiments. The summarized data demonstrates the potential of this compound as a broad-spectrum antiviral agent, with its activity attributed to the inhibition of viral RNA polymerase. Researchers can adapt this protocol to evaluate this compound against other viruses of interest and to further elucidate its antiviral properties.
References
- 1. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enisamium iodide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Enisamium iodide? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enisamium Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Enisamium iodide, commercially known as Amizon®, is an antiviral compound approved for the treatment of influenza in several countries.[1] Its potential as a broad-spectrum antiviral has led to investigations into its efficacy against other RNA viruses, including SARS-CoV-2, the causative agent of COVID-19. This document provides a comprehensive overview of the application of enisamium iodide in coronavirus research, summarizing key findings, detailing experimental protocols, and visualizing its mechanism of action.
Mechanism of Action: Enisamium iodide is a pro-drug that is metabolized to its active form, VR17-04.[2] This active metabolite directly targets the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, which is a crucial enzyme complex (nsp12/7/8) for viral genome replication and transcription.[1][3] Molecular docking and dynamics simulations suggest that VR17-04 inhibits the RdRp by preventing the incorporation of guanosine triphosphate (GTP) and uridine triphosphate (UTP) into the nascent viral RNA chain.[2][4] This inhibitory action effectively halts viral replication.
Quantitative Data Summary
In Vitro Antiviral Activity
The following table summarizes the in vitro efficacy of enisamium iodide and its chloride salt against SARS-CoV-2 and another human coronavirus, HCoV-NL63, in different human cell lines.
| Compound | Virus | Cell Line | IC50 | Reference |
| Enisamium chloride | SARS-CoV-2 | Caco-2 | 1.2 mM (~300 µg/ml) | [2][5] |
| Enisamium iodide | SARS-CoV-2 | NHBE | 250 µg/ml | [6] |
| Enisamium chloride | HCoV-NL63 | NHBE | ~60 µg/mL | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Caco-2: Human colon adenocarcinoma cells. NHBE: Normal Human Bronchial Epithelial cells.
In Vitro RNA Polymerase Inhibition
The inhibitory activity of enisamium and its metabolite against the purified SARS-CoV-2 RdRp complex is detailed below.
| Compound | Target | IC50 | Reference |
| Enisamium (FAV00A) | SARS-CoV-2 RdRp (nsp7/8/12) | 40.7 mM | [3] |
| VR17-04 | SARS-CoV-2 RdRp (nsp7/8/12) | 2-3 mM | [3] |
Clinical Trial Data (Phase 3)
A multicenter, double-blind, randomized, placebo-controlled phase 3 clinical trial was conducted to evaluate the efficacy and safety of enisamium iodide in hospitalized patients with moderate COVID-19.[7][8][9]
| Patient Population | Treatment Group | Placebo Group | Outcome | p-value | Reference |
| Hospitalized, moderate COVID-19 requiring supplementary oxygen (SR=4), treated within 4 days of symptom onset | 8 days (median time to improvement) | 13 days (median time to improvement) | 5-day shorter median time to improvement | 0.0051 | [8][10] |
| Hospitalized, moderate COVID-19 requiring supplementary oxygen (SR=4), treated within 7 days of symptom onset | 10 days (median time to improvement) | 11 days (median time to improvement) | 1-day shorter median time to improvement | 0.0035 | [8] |
| Hospitalized, moderate COVID-19 requiring supplementary oxygen (SR=4), treated within 10 days of symptom onset | 10 days (median time to improvement) | 12 days (median time to improvement) | 2-day shorter median time to improvement | 0.002 | [7][9][10] |
| Patients needing supplementary oxygen (n=77) | 11.1 days (mean recovery time) | 13.9 days (mean recovery time) | 2.8-day shorter mean time to recovery | 0.0259 | [1][4] |
SR: Severity Rating scale. Improvement was defined as an improvement of at least two points on an eight-point severity rating scale.[7][9]
Experimental Protocols
Protocol 1: In Vitro SARS-CoV-2 Inhibition Assay in Caco-2 Cells
This protocol describes a cell-based assay to determine the antiviral activity of enisamium iodide against SARS-CoV-2.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Enisamium iodide (or chloride)
-
SARS-CoV-2 viral stock
-
96-well plates
-
Reagents for immunofluorescence staining (e.g., anti-SARS-CoV-2 nucleoprotein antibody, fluorescently labeled secondary antibody) or RT-qPCR (e.g., RNA extraction kit, primers/probes for viral and host genes).
Procedure:
-
Cell Seeding: Seed confluent layers of Caco-2 cells in 96-well plates.[11]
-
Compound Preparation: Prepare serial dilutions of enisamium iodide in cell culture medium.
-
Pre-treatment: Six hours prior to infection, remove the cell culture medium and add the prepared dilutions of enisamium iodide to the cells.[2][5][6] Include a vehicle control (e.g., DMSO).
-
Infection: Infect the treated cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for 48 hours.[2][5][6]
-
Assessment of Viral Inhibition:
-
Antigen Staining: Fix the cells and perform immunofluorescence staining for a viral antigen (e.g., nucleoprotein).[2][5] Quantify the number of infected cells to determine the extent of inhibition.
-
RT-qPCR: Extract total RNA from the cells and perform reverse transcription-quantitative PCR (RT-qPCR) to quantify viral genome copies relative to a housekeeping gene.[2][5]
-
Protocol 2: In Vitro SARS-CoV-2 RNA Polymerase (RdRp) Activity Assay
This protocol outlines an in vitro assay to measure the direct inhibitory effect of enisamium iodide's active metabolite, VR17-04, on the SARS-CoV-2 RdRp complex.
Materials:
-
Purified recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 proteins
-
RNA template and primer (e.g., a hairpin template based on the 3' terminal sequence of the SARS-CoV-2 genome)[6]
-
VR17-04 compound
-
Reaction buffer (containing MgCl2, HEPES, ATP, UTP, GTP, CTP, NP-40, glycerol, NaCl, RNase inhibitor, DTT)[6]
-
Method for detecting RNA synthesis (e.g., radiolabeled nucleotides and phosphorimaging, or a fluorescence-based assay).
Procedure:
-
RdRp Complex Assembly: Mix purified nsp12, nsp7, and nsp8 at a molar ratio of 1:2:2 to form the active RdRp complex.[3][6]
-
Reaction Setup: In a reaction tube, combine the RNA template/primer, the assembled nsp12/7/8 complex, and varying concentrations of VR17-04 or a vehicle control.[3]
-
Initiation of Reaction: Initiate the RNA synthesis reaction by adding the reaction buffer containing nucleotide triphosphates (NTPs).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[6]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., formamide and EDTA) and heating.[6]
-
Product Analysis: Resolve the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize using phosphorimaging if radiolabeled NTPs were used.[6] Quantify the amount of synthesized RNA to determine the inhibitory activity of VR17-04.
Visualizations
Caption: Proposed mechanism of action of this compound against SARS-CoV-2.
References
- 1. Farmak has completed study of mechanism of antiviral effect of enisamium iodide (this compound) against SARS-CoV-2 and obtained interim results of phase 3 clinical study in treatment of moderate-severity COVID-19 patients | Farmak [farmak.ua]
- 2. Enisamium Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medrxiv.org [medrxiv.org]
- 9. RNA Polymerase Inhibitor Enisamium for Treatment of Moderate COVID-19 Patients: A Randomized, Placebo-Controlled, Multicenter, Double-Blind Phase 3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Enisamium Iodide for High-Throughput Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enisamium iodide (brand name Amizon®) is an oral antiviral agent licensed in several countries for the treatment of influenza and other acute respiratory viral infections.[1][2][3] Its antiviral activity extends to a broad range of RNA viruses, including influenza A and B viruses and coronaviruses like SARS-CoV-2.[1][2][4] The primary mechanism of action of enisamium iodide is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[5][6] Upon administration, enisamium iodide is metabolized to a more potent hydroxylated form, VR17-04, which demonstrates significantly higher inhibitory activity against the viral RdRp than the parent compound.[3] This document provides detailed application notes and protocols for the use of enisamium iodide in high-throughput antiviral screening (HTS) campaigns, targeting the discovery and development of novel antiviral therapeutics.
Mechanism of Action
Enisamium iodide and its active metabolite, VR17-04, directly target the viral RNA polymerase, inhibiting viral RNA synthesis.[2][4] This inhibition is achieved through the binding of the active metabolite to the polymerase active site, which interferes with the incorporation of nucleotides into the growing RNA chain.[6] This targeted mechanism makes enisamium iodide a valuable tool for screening for and characterizing new inhibitors of viral replication.
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of enisamium iodide and its active metabolite, VR17-04, against influenza A virus (IAV) and SARS-CoV-2.
Table 1: In Vitro Antiviral Activity of Enisamium Iodide and VR17-04 against Influenza A Virus
| Compound | Virus Strain | Cell Line | Assay Type | EC90 (µM) | IC50 (mM) | Reference |
| Enisamium Iodide | Multiple IAV strains | dNHBE | Virus Yield Reduction | 157-439 | - | [1] |
| Enisamium Iodide | Influenza A/WSN/33 (H1N1) | A549 | Plaque Assay | - | 0.322 | [3] |
| Enisamium Iodide | Influenza A Virus | - | In vitro RdRp activity | - | 46.3 | [4] |
| VR17-04 | Influenza A Virus | - | In vitro RdRp activity | - | 0.84 | [4] |
Table 2: In Vitro Antiviral Activity of Enisamium Iodide and VR17-04 against SARS-CoV-2
| Compound | Virus Strain | Cell Line | Assay Type | IC50 | Reference |
| Enisamium Chloride | SARS-CoV-2 | Caco-2 | CPE Assay | ~300 µg/mL (~1.2 mM) | [7] |
| Enisamium Iodide | HCoV NL63 | NHBE | RNA synthesis | ~60 µg/mL | [7] |
| Enisamium Iodide | SARS-CoV-2 | - | In vitro RdRp activity | 40.7 mM | [4] |
| VR17-04 | SARS-CoV-2 | - | In vitro RdRp activity | 2-3 mM | [4] |
Table 3: Cytotoxicity of Enisamium Iodide
| Cell Line | Assay Type | CC50 (mM) | Reference |
| dNHBE | Not specified | ~10 | [8] |
| A549 | CellTiter-Blue | >2 | [3] |
| Caco-2 | Not specified | Not cytotoxic at active concentrations | [7] |
| NHBE | Not specified | Not cytotoxic at active concentrations | [7] |
Experimental Protocols
High-Throughput Cytopathic Effect (CPE) Reduction Assay
This assay is suitable for screening large compound libraries for antiviral activity against viruses that cause a visible cytopathic effect in cell culture.
Materials:
-
Cells: Vero E6, A549, or other susceptible cell lines
-
Virus: Influenza virus, SARS-CoV-2, or other cytopathic virus
-
Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine
-
Compounds: Enisamium iodide (as a positive control), test compounds
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plates: 384-well clear-bottom, black-walled tissue culture-treated plates
-
Equipment: Automated liquid handler, multichannel pipette, incubator, plate reader with luminescence detection
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells to a concentration of 1.6 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well plates (4,000 cells/well).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of enisamium iodide (e.g., from 10 mM to 0.1 µM) and test compounds in assay medium.
-
Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 60 nL) of each compound dilution to the appropriate wells of the cell plates. Include wells with DMSO as a negative control.
-
-
Virus Infection:
-
Dilute the virus stock in assay medium to a multiplicity of infection (MOI) of 0.002.
-
Dispense 25 µL of the diluted virus into each well, except for the uninfected control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plates and CellTiter-Glo® reagent to room temperature.
-
Add 30 µL of CellTiter-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the uninfected control (100% viability) and the virus-infected control (0% viability).
-
Calculate the half-maximal effective concentration (EC50) for each compound using a dose-response curve fitting software.
-
Determine the Z'-factor for the assay to assess its robustness for HTS.
-
High-Throughput Virus Yield Reduction Assay
This assay is used to quantify the amount of infectious virus produced in the presence of a test compound and is particularly useful for viruses that do not cause a strong CPE.
Materials:
-
Cells: Madin-Darby canine kidney (MDCK) cells for influenza, or other permissive cell lines
-
Virus: Influenza virus or other target virus
-
Media: As described for the CPE assay
-
Compounds: Enisamium iodide, test compounds
-
Reagents: Trypsin-TPCK (for influenza), crystal violet staining solution
-
Plates: 96-well and 384-well tissue culture-treated plates
-
Equipment: Automated liquid handler, multichannel pipette, incubator, microscope or automated plate reader for plaque counting
Protocol:
-
Infection and Treatment (384-well format):
-
Seed cells in 384-well plates as described in the CPE assay protocol.
-
Pre-treat cells with serial dilutions of enisamium iodide or test compounds for 1-2 hours.
-
Infect the cells with the virus at an MOI of 0.01.
-
Incubate the plates for 24-48 hours.
-
-
Harvesting Supernatants:
-
After incubation, use an automated liquid handler to carefully collect the supernatants from each well, which contain the progeny virus.
-
-
Plaque Assay for Titer Determination (96-well format):
-
Seed MDCK cells (or another permissive cell line) in 96-well plates to form a confluent monolayer.
-
Perform serial dilutions of the harvested supernatants.
-
Infect the MDCK cell monolayers with the diluted supernatants for 1 hour.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) and trypsin-TPCK (for influenza).
-
Incubate for 2-3 days until plaques are visible.
-
-
Plaque Staining and Counting:
-
Fix the cells with 4% formaldehyde.
-
Stain the cells with crystal violet solution.
-
Wash the plates and allow them to dry.
-
Count the plaques manually or using an automated plate reader.
-
-
Data Analysis:
-
Calculate the virus titer (plaque-forming units per mL, PFU/mL) for each compound concentration.
-
Determine the EC90 (the concentration that reduces the virus yield by 90%) by plotting the percentage of virus yield reduction against the compound concentration.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
Cells: The same cell line used in the antiviral assay
-
Media: As described for the CPE assay
-
Compounds: Enisamium iodide, test compounds
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay or similar
-
Plates: 384-well clear-bottom, black-walled tissue culture-treated plates
-
Equipment: Automated liquid handler, multichannel pipette, incubator, plate reader
Protocol:
-
Cell Seeding and Compound Addition:
-
Follow the same procedure as for the antiviral assays, but do not add any virus.
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).
-
-
Viability Measurement:
-
Measure cell viability using the CellTiter-Glo® assay as described above.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control cells (100% viability).
-
Calculate the 50% cytotoxic concentration (CC50) for each compound.
-
Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more promising antiviral candidate.
-
Visualizations
References
- 1. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [diposit.ub.edu]
- 5. Mechanism of reaction of RNA-dependent RNA polymerase from SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The RNA-dependent RNA polymerase of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Amizon (Enisamium Iodide): Application Notes and Protocols for Antiviral Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amizon® (enisamium iodide) is a broad-spectrum antiviral agent with demonstrated activity against a range of respiratory viruses.[1][2] Its primary mechanism of action is the direct inhibition of viral RNA polymerase, a key enzyme in the replication cycle of many RNA viruses.[3][4][5] This direct-acting antiviral property distinguishes it from agents that modulate the host immune response. Clinical and preclinical studies have shown the efficacy of this compound against various strains of influenza A and B viruses, respiratory syncytial virus (RSV), and coronaviruses, including SARS-CoV-2.[2][6][7][8]
These application notes provide a comprehensive guide for researchers interested in evaluating the antiviral efficacy of this compound. Detailed protocols for key in vitro assays are provided, along with data presentation guidelines and visualizations of experimental workflows and relevant biological pathways.
Mechanism of Action
This compound, chemically known as N-methyl-4-benzylcarbamidopyridinium iodide, exerts its antiviral effect by directly targeting and inhibiting the RNA-dependent RNA polymerase (RdRp) of susceptible viruses.[3][4][5] This inhibition disrupts the synthesis of viral RNA, thereby preventing viral replication and the production of new infectious particles.[4] Studies have shown that a hydroxylated metabolite of enisamium, VR17-04, is a more potent inhibitor of the viral RNA polymerase than the parent compound.[8] This suggests that the in vivo efficacy of this compound is at least partially attributable to its metabolic conversion to this active form.
Data Presentation: In Vitro Antiviral Activity of this compound (Enisamium Iodide)
The following tables summarize the in vitro antiviral activity and cytotoxicity of enisamium iodide against various respiratory viruses in different cell lines. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.
Table 1: Antiviral Activity of Enisamium Iodide against Influenza Viruses
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A/WSN/1933 (H1N1) | A549 | Plaque Assay | >11 (SI value) | Not specified | >11 | [9] |
| Influenza A/WSN/1933 (H1N1) | RD | Microplaque Assay | >11 (SI value) | Not specified | >11 | [9] |
| Influenza A/WSN/1933 (H1N1) | Caco-2 | Microplaque Assay | >11 (SI value) | Not specified | >11 | [9] |
| Influenza A/Brisbane/59/2007 (H1N1) | dNHBE | Virus Yield Reduction | 412-466 (EC90) | 9980 | 23 | [10] |
| A/Tennessee/1-560/2009 (H1N1)pdm09 | dNHBE | Virus Yield Reduction | 233-351 (EC90) | 9980 | 34 | [10] |
| A/Perth/16/2009 (H3N2) | dNHBE | Virus Yield Reduction | 287-375 (EC90) | 9980 | 30 | [10] |
| B/Texas/06/2011 | dNHBE | Virus Yield Reduction | 105-209 (EC90) | 9980 | 64 | [10] |
Table 2: Antiviral Activity of Enisamium Iodide against Coronaviruses
| Virus Strain | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Caco-2 | Antigen Staining/RT-qPCR | ~300 (as chloride salt) | Not specified | Not specified | [11] |
| HCoV NL63 | NHBE | RT-qPCR | ~60 µg/mL | Not specified | Not specified | [11] |
Experimental Protocols
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.
Materials:
-
Host cell line (e.g., A549, MDCK, Vero E6)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound (enisamium iodide) stock solution
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 24 hours, prepare serial dilutions of this compound in cell culture medium. The concentration range should be broad enough to determine the CC50.
-
Remove the old medium from the cell plates and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only as a cell control (100% viability) and wells with a known cytotoxic agent as a positive control.
-
Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Virus Yield Reduction Assay
Objective: To quantify the inhibition of infectious virus production by this compound.
Materials:
-
Host cell line cultured in appropriate flasks or plates
-
Virus stock with a known titer
-
This compound stock solution
-
Infection medium (serum-free or low-serum medium)
-
96-well plates for virus titration
-
Reagents for virus quantification (e.g., TCID50 assay or plaque assay)
Protocol:
-
Seed host cells in 24- or 48-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in infection medium at concentrations below the determined CC50.
-
Pre-treat the cells with the this compound dilutions for a specified period (e.g., 1-2 hours) before infection.
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.01. Include a virus control (no drug) and a cell control (no virus, no drug).
-
After a 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentrations of this compound.
-
Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).
-
At the end of the incubation, harvest the supernatant containing the progeny virus.
-
Determine the viral titer in the harvested supernatants using a standard quantification method like the TCID50 assay or plaque assay.
-
Calculate the percentage of virus yield reduction for each this compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.
Plaque Reduction Assay
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50%.[1][2][3][4][6][7]
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Virus stock
-
This compound stock solution
-
Infection medium
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
Protocol:
-
Grow a confluent monolayer of host cells in multi-well plates.
-
Prepare serial dilutions of the virus stock.
-
Prepare mixtures of the virus dilutions with various concentrations of this compound.
-
Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentrations of this compound. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubate the plates for 2-4 days, depending on the virus, until visible plaques are formed.
-
Fix the cells with a solution like 10% formalin.
-
Remove the overlay and stain the cells with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the EC50 value from the dose-response curve.
Visualizations
Experimental Workflow for In Vitro Antiviral Efficacy Testing
Caption: Workflow for in vitro antiviral testing of this compound.
This compound's Mechanism of Action: Inhibition of Viral RNA Polymerase
Caption: this compound inhibits viral RNA polymerase, a critical step in replication.
Host Innate Immune Response to Viral Infection
Caption: Simplified overview of the host's innate antiviral signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 | Semantic Scholar [semanticscholar.org]
- 3. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. What is Enisamium iodide used for? [synapse.patsnap.com]
- 6. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
- 7. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enisamium Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amizon (Enisamium Iodide) in Combination Antiviral Therapy
For: Researchers, Scientists, and Drug Development Professionals
Subject: Methodologies for Evaluating the Efficacy of Amizon in Combination with Other Antiviral Agents
Introduction and Rationale
This compound (active ingredient: enisamium iodide) is an oral antiviral drug approved in 11 countries for the treatment of influenza and other acute respiratory viral infections.[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses, including influenza viruses and SARS-CoV-2.[1][3][4] Research has shown that enisamium is metabolized into a more potent hydroxylated form, VR17-04, which directly inhibits the polymerase activity.[2][5]
The strategy of combining antiviral drugs with different mechanisms of action is a cornerstone of modern infectious disease therapy. This approach can lead to synergistic or additive effects, enhancing viral suppression beyond the capacity of either agent alone. Furthermore, combination therapy can broaden the spectrum of activity and create a higher barrier to the development of drug-resistant viral strains.[6]
These notes provide a theoretical framework and practical protocols for investigating the potential of this compound as part of a combination therapy regimen against respiratory viruses. While clinical and preclinical data on this compound combination therapy is not yet widely available, its distinct mechanism of action as an RNA polymerase inhibitor presents a strong rationale for exploring its synergy with other classes of antiviral agents.
Application Note: Proposed Combination Strategies
Combination with Neuraminidase Inhibitors (e.g., Oseltamivir) for Influenza
A compelling strategy for treating influenza is to combine an RNA polymerase inhibitor with a neuraminidase inhibitor (NAI). This compound targets the intracellular replication machinery of the virus, while NAIs like oseltamivir act at a later stage, preventing the release of newly formed virions from the infected cell surface.[5][7] This dual-pronged attack on distinct stages of the viral life cycle could result in a potent synergistic effect.
Caption: Dual-target rationale for Influenza combination therapy.
Combination with Other Polymerase or Protease Inhibitors for SARS-CoV-2
For SARS-CoV-2, combining this compound with other antivirals could enhance therapeutic outcomes. Pairing it with a nucleoside analog polymerase inhibitor like Remdesivir could lead to a more profound suppression of viral replication, as they target the same enzyme complex but through different molecular interactions.[1][8] Alternatively, combining this compound with a protease inhibitor (e.g., Nirmatrelvir) would target both viral RNA synthesis and the polyprotein processing necessary for forming the replication-transcription complex, providing a powerful multi-target approach.
Protocol: In Vitro Antiviral Synergy Assessment
This protocol describes a standardized method for assessing the synergistic, additive, or antagonistic effects of this compound in combination with another antiviral agent using a checkerboard dilution method.[9] The endpoint is the inhibition of virus-induced cytopathic effect (CPE), quantified using a cell viability assay.
Materials
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells for influenza; Vero E6 cells for SARS-CoV-2.
-
Virus: Influenza A/WSN/33 (H1N1) or other relevant strain.
-
Compounds: this compound (enisamium iodide), second antiviral agent (e.g., Oseltamivir Carboxylate).
-
Media: Eagle’s Minimum Essential Medium (MEM), supplemented with fetal bovine serum (FBS), antibiotics, and TPCK-trypsin (for influenza).
-
Reagents: 96-well cell culture plates, CellTiter-Glo® Luminescent Cell Viability Assay kit, phosphate-buffered saline (PBS).
-
Equipment: Biosafety cabinet (BSL-2 or BSL-3 as appropriate), CO2 incubator (37°C, 5% CO2), microplate reader with luminescence detection.
Experimental Workflow
Caption: Workflow for an in vitro checkerboard synergy assay.
Step-by-Step Procedure
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C with 5% CO2.
-
Drug Plate Preparation (Checkerboard):
-
Prepare a master dilution plate. In a 96-well plate, create a 2-fold serial dilution of this compound along the rows (e.g., from 8x to 0.125x the known IC50).
-
Create a 2-fold serial dilution of the second antiviral (Drug 'B') down the columns.
-
The plate should include wells for each drug alone, no-drug controls, and no-virus (cell toxicity) controls.
-
-
Treatment and Infection:
-
After 24 hours of cell incubation, remove the growth medium.
-
Transfer the drug combinations from the master dilution plate to the corresponding wells of the cell plate.
-
Add the virus suspension at a pre-determined multiplicity of infection (MOI), typically 0.01, to all wells except the 'no-virus' controls.
-
-
Incubation: Incubate the plates for 48-72 hours, or until approximately 80-90% CPE is observed in the virus control wells (no drugs).
-
Quantification of Cytopathic Effect:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader. The signal is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data: Percent cell viability = (Luminescence_sample - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control) * 100.
-
Determine the IC50 (the concentration of a drug that inhibits 50% of the viral CPE) for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index to determine synergy:[9]
-
FIC of this compound = (IC50 of this compound in combination) / (IC50 of this compound alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
FIC Index (ΣFIC) = FIC of this compound + FIC of Drug B
-
-
Data Presentation and Interpretation
Quantitative results from checkerboard assays should be organized to clearly present the effect of the drug combination.
Template for Quantitative Data Summary
| Virus Strain | Cell Line | Drug A (this compound) IC50 (µM) | Drug B IC50 (µM) | IC50 of A in Combination (µM) | IC50 of B in Combination (µM) | ΣFIC | Interpretation |
| Influenza A/H1N1 | MDCK | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Result] |
| SARS-CoV-2 | Vero E6 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Result] |
Interpretation of FIC Index
The calculated FIC Index is used to classify the interaction between the two agents:[9]
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
Conclusion
The unique mechanism of this compound as a viral RNA polymerase inhibitor provides a strong scientific basis for its evaluation in combination therapies against influenza, SARS-CoV-2, and other respiratory viruses. The protocols and frameworks provided here offer a robust starting point for researchers to systematically investigate these potential synergies in vitro. Such studies are a critical step in identifying more potent therapeutic regimens to address the ongoing challenges of viral respiratory diseases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Enisamium iodide used for? [synapse.patsnap.com]
- 5. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapy With Neuraminidase and Polymerase Inhibitors in Nude Mice Infected With Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effect of Nitazoxanide with Neuraminidase Inhibitors against Influenza A Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy with remdesivir and immunomodulators improves respiratory status in COVID‐19: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
solving enisamium iodide solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enisamium iodide. The information is presented in a question-and-answer format to directly address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Solubility
-
Q1: What is the aqueous solubility of enisamium iodide? Enisamium iodide is considered a highly soluble compound.[1][2] Its aqueous solubility is dependent on pH and temperature.
-
Q2: How does the solubility of enisamium iodide change with pH and temperature? The solubility of enisamium iodide increases with temperature. At 25°C, its solubility in buffer solutions ranging from pH 1.2 to 7.5 is approximately 60 mg/mL.[1][2] At 37°C, the solubility increases significantly, ranging from 130 to 150 mg/mL across the same pH range.[1][2]
-
Q3: What is the Biopharmaceutics Classification System (BCS) class of enisamium iodide? Enisamium iodide is classified as a Biopharmaceutics Classification System (BCS) Class III drug, which is characterized by high solubility and low permeability.[1][2]
Stability
-
Q4: What are the known stability issues with enisamium iodide? Enisamium iodide is reported to be sensitive to moisture, high temperatures, and light.[3] Degradation can occur through oxidation and hydrolysis, potentially leading to the formation of impurities.[3]
-
Q5: Are there any known degradation products of enisamium iodide? While specific degradation products from forced degradation studies are not extensively detailed in the available literature, a study on the degradation of enisamium iodide in soil identified a half-life of 45 days.[1] Further research is needed to fully characterize the degradation products under various stress conditions relevant to pharmaceutical formulations.
Troubleshooting Guides
Issue 1: Incomplete Dissolution or Precipitation in Aqueous Solutions
-
Problem: Difficulty in achieving complete dissolution or observing precipitation of enisamium iodide in aqueous buffers during an experiment.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Solvent Volume | Based on its solubility, ensure you are using a sufficient volume of solvent. At 37°C, at least 31.8 g of enisamium iodide can be dissolved in 250 mL of a buffer solution.[2] |
| Low Temperature | Increase the temperature of the solvent to 37°C to enhance solubility. The solubility is significantly higher at 37°C (130-150 mg/mL) compared to 25°C (around 60 mg/mL).[1][2] |
| pH of the Medium | While enisamium iodide has high solubility across a pH range of 1.2 to 7.5, ensure the pH of your medium is within this range for optimal dissolution.[1][2] |
Issue 2: Observation of Impurities or Degradation During Analytical Testing
-
Problem: Detection of unknown peaks or an increase in impurity levels during the analysis of enisamium iodide samples.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Exposure to Light | Enisamium iodide is photosensitive.[3] Protect solutions and solid material from light by using amber-colored vials or by working under low-light conditions. |
| High Temperature Storage | Store enisamium iodide at controlled room temperature or as recommended by the supplier (some sources suggest 10°C - 25°C).[4] Avoid exposure to high temperatures to minimize thermal degradation. |
| Moisture Absorption | Enisamium iodide is hygroscopic.[3] Store the solid material in a desiccator or a tightly sealed container with a desiccant to prevent moisture-induced degradation. |
| Oxidative Degradation | The molecule may be susceptible to oxidation.[3] Consider purging solutions with an inert gas like nitrogen or argon. For formulation development, the inclusion of antioxidants could be evaluated. |
| Hydrolytic Degradation | Hydrolysis is a potential degradation pathway.[3] Prepare solutions fresh and use them within a reasonable timeframe. For long-term storage, consider lyophilization or storage as a solid. |
Issue 3: Variability in Experimental Results
-
Problem: Inconsistent results in assays involving enisamium iodide.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degradation of Stock Solutions | Prepare fresh stock solutions for each experiment. If storing stock solutions, validate their stability under the chosen storage conditions (e.g., temperature, light exposure) for a defined period. |
| Incompatibility with Other Reagents | Although specific incompatibilities are not widely reported, consider potential interactions with other components in your experimental setup. Perform compatibility studies if necessary. |
Data Presentation
Table 1: Solubility of Enisamium Iodide in Aqueous Buffers
| pH | Temperature (°C) | Solubility (mg/mL) | Reference |
| 1.2 - 7.5 | 25 | ~60 | [1][2] |
| 1.2 - 7.5 | 37 | 130 - 150 | [1][2] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol is adapted from a published study on the bioavailability of enisamium iodide.[1][2]
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 1.2, 4.5, 6.8, and 7.5) using appropriate reagents as described in pharmacopeias.
-
Equilibration: Add an excess amount of enisamium iodide to a known volume of each buffer solution in a sealed container.
-
Incubation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After incubation, allow the samples to settle. Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of enisamium iodide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Approach for a Forced Degradation Study
This is a general protocol to investigate the stability of enisamium iodide under various stress conditions.
-
Sample Preparation: Prepare solutions of enisamium iodide in a suitable solvent (e.g., water or a buffer). For solid-state studies, use the neat API.
-
Stress Conditions:
-
Acid Hydrolysis: Add a strong acid (e.g., 0.1 N HCl) to the drug solution and heat (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add a strong base (e.g., 0.1 N NaOH) to the drug solution and keep at room temperature or heat for a defined period.
-
Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) to the drug solution and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solid drug or drug solution to a light source (e.g., UV lamp) for a defined period, with a dark control sample stored under the same conditions.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to determine the amount of remaining drug and the formation of any degradation products.
Visualizations
Figure 1. Experimental workflow for assessing the solubility and stability of enisamium iodide.
Figure 2. Logical relationships between the properties of enisamium iodide, its degradation pathways, and mitigation strategies.
References
- 1. Study of the degradation behavior of enisamium iodide, tilorone dihydrochloride, morpholinium thiazotate in the soil by the GC-Fid method | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 2. In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Enisamium iodide | 201349-37-3 | FM152593 | Biosynth [biosynth.com]
Technical Support Center: Optimizing Compound X (e.g., Amizon) Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of novel compounds to minimize cytotoxicity while maintaining therapeutic efficacy. The following resources offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of Compound X?
A1: The initial step is to perform a dose-response study to determine the concentration range over which Compound X exhibits both its desired therapeutic effect and cytotoxic effects. This typically involves exposing cells to a wide range of concentrations and measuring cell viability.
Q2: How is cytotoxicity typically measured in a laboratory setting?
A2: Cytotoxicity is commonly assessed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Other common assays include LDH (lactate dehydrogenase) release assays, which measure membrane integrity, and apoptosis assays using flow cytometry.
Q3: What is the significance of the IC50 and CC50 values?
A3: The IC50 (half maximal inhibitory concentration) represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The CC50 (half maximal cytotoxic concentration) is the concentration required to cause the death of 50% of viable cells. A higher CC50 value indicates lower cytotoxicity.
Q4: What is the Selectivity Index (SI), and why is it important?
A4: The Selectivity Index (SI) is the ratio of the CC50 to the IC50 (SI = CC50 / IC50). It is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value is desirable as it indicates that the compound is more toxic to the target (e.g., cancer cells, pathogens) than to the host cells.
Q5: How can I be sure that the observed cytotoxicity is specific to Compound X?
A5: It is crucial to include proper controls in your experiments. These should include a negative control (vehicle-treated cells, e.g., DMSO) and a positive control (a compound with known cytotoxic effects). This helps to ensure that the observed effects are due to Compound X and not other factors in the experimental setup.
Troubleshooting Guides
Issue 1: High cytotoxicity observed even at low concentrations of Compound X.
-
Question: I am observing significant cell death at concentrations where I expect to see the therapeutic effect of Compound X. What could be the cause?
-
Answer:
-
Check Vehicle Concentration: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve Compound X is not exceeding cytotoxic levels (typically < 0.5%). Run a vehicle-only control to verify.
-
Compound Stability: Verify the stability of Compound X under your experimental conditions (e.g., temperature, light exposure). Degradation products may be more toxic.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to Compound X. Consider testing on a panel of different cell lines, including non-cancerous or less sensitive lines, to assess differential cytotoxicity.
-
Assay Interference: Confirm that Compound X does not interfere with the cytotoxicity assay itself. For example, some compounds can directly reduce MTT, leading to false viability readings.
-
Issue 2: Inconsistent cytotoxicity results between experiments.
-
Question: My cytotoxicity data for Compound X varies significantly from one experiment to the next. How can I improve reproducibility?
-
Answer:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well, as cell density can influence susceptibility to cytotoxic agents.[3]
-
Control Cell Health: Use cells from a similar passage number and ensure they are in the logarithmic growth phase at the time of treatment.
-
Precise Compound Dilutions: Prepare fresh dilutions of Compound X for each experiment from a well-characterized stock solution to avoid degradation or precipitation issues.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times, as cytotoxicity is often time-dependent.[1]
-
Data Presentation
The following tables summarize hypothetical data from a study aimed at optimizing the concentration of Compound X.
Table 1: Dose-Dependent Cytotoxicity of Compound X on Cancer and Normal Cells
| Concentration (µM) | Cancer Cell Viability (%) | Normal Fibroblast Viability (%) |
| 0.1 | 98 ± 4.2 | 99 ± 3.1 |
| 1 | 85 ± 5.1 | 97 ± 2.8 |
| 5 | 62 ± 6.3 | 92 ± 4.5 |
| 10 | 48 ± 5.5 | 85 ± 5.2 |
| 25 | 25 ± 4.8 | 60 ± 6.8 |
| 50 | 10 ± 3.1 | 35 ± 5.9 |
| 100 | 2 ± 1.5 | 15 ± 4.3 |
Data are presented as mean ± standard deviation.
Table 2: Key Cytotoxicity and Efficacy Parameters for Compound X
| Parameter | Value |
| IC50 (Cancer Cells) | 9.5 µM |
| CC50 (Normal Fibroblasts) | 65 µM |
| Selectivity Index (SI) | 6.84 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cytotoxicity.[1][2]
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Compound X in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X.
-
Include a vehicle control (medium with the same concentration of solvent used for Compound X) and a positive control for cytotoxicity.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
References
- 1. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of Yamogenin-A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Misonidazole: inter-related factors affecting cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variability in Amizon antiviral assay results
Welcome to the technical support center for Amizon antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability in assay results and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound® (enisamium iodide) is an antiviral drug that has demonstrated efficacy against a range of respiratory viruses, including influenza A and B viruses, and coronaviruses.[1] Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[2][3] By targeting the viral RdRp, this compound effectively halts the synthesis of new viral RNA, thereby reducing the viral load.[2]
Q2: Is this compound a direct-acting antiviral or a prodrug?
This compound (enisamium iodide) is considered a prodrug. In vivo and in vitro studies have shown that it is metabolized to a more active form, a hydroxylated metabolite known as VR17-04.[4][5] This metabolite is a more potent inhibitor of the influenza virus RNA polymerase.[4] The efficiency of this metabolic conversion can be a source of variability in in vitro assays, depending on the cell line and its metabolic capacity.
Q3: What are the common in vitro assays used to evaluate the antiviral activity of this compound?
The most common in vitro assays for evaluating this compound's antiviral activity include:
-
Cytopathic Effect (CPE) Reduction Assay: This assay measures the ability of a compound to protect cells from the virus-induced cell death.[6]
-
Plaque Reduction Neutralization Test (PRNT): This is considered the "gold standard" for quantifying the titer of neutralizing antibodies but is also adapted to measure the inhibitory effect of antiviral compounds on virus replication, visualized by a reduction in the number of plaques (zones of cell death).[7]
-
Virus Yield Reduction Assay: This assay quantifies the amount of infectious virus produced by cells treated with an antiviral compound compared to untreated controls.[6]
Q4: What are the key sources of variability in this compound antiviral assays?
Variability in antiviral assay results can stem from multiple factors:
-
Cellular Factors: Cell line type, passage number, cell health, confluency, and potential for mycoplasma contamination can all significantly impact results.[8]
-
Viral Factors: The quality and titer of the virus stock, as well as the multiplicity of infection (MOI) used, are critical.[9]
-
Compound-Related Factors: As a prodrug, the metabolic conversion of this compound to its active metabolite can vary between different cell lines, leading to inconsistent EC50 values.[4] The solubility and stability of the compound in culture media should also be considered.
-
Assay Procedure: Inconsistencies in pipetting, incubation times, and washing steps can introduce significant error.[8]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Issue 1: High Variability in EC50 Values Between Experiments
Question: We are observing significant differences in the calculated EC50 values for this compound against influenza virus in our CPE reduction assays across multiple experiments. What could be the cause?
Answer: High variability in EC50 values is a common challenge. Here are the primary areas to investigate:
-
Inconsistent Cell Metabolism: Since this compound is a prodrug, the level of its active metabolite, VR17-04, can fluctuate depending on the metabolic state of your cells.[4]
-
Troubleshooting:
-
Standardize Cell Culture Conditions: Use cells from a similar passage number for all experiments. Ensure consistent seeding density and confluency at the time of the assay.
-
Cell Line Characterization: If possible, characterize the metabolic activity of your chosen cell line. Some cell lines may have higher expression of the enzymes responsible for metabolizing this compound.
-
Consider a More Metabolically Active Cell Line: Primary cells like normal human bronchial epithelial (NHBE) cells have shown to be more permissive to this compound's antiviral activity, potentially due to more efficient metabolic conversion.[10]
-
-
-
Variable Virus Titer: An inconsistent virus input will lead to variable levels of cell death and, consequently, fluctuating EC50 values.
-
Troubleshooting:
-
Aliquot and Titer Virus Stock: Prepare single-use aliquots of your virus stock and perform a titration for each new batch to ensure a consistent MOI is used in every experiment.
-
-
-
Assay Readout Subjectivity: Visual assessment of cytopathic effect can be subjective.
-
Troubleshooting:
-
Use a Quantitative Readout: Employ a quantitative method to assess cell viability, such as a neutral red uptake assay or a commercially available colorimetric or fluorometric assay.[6]
-
-
Issue 2: No Dose-Dependent Inhibition Observed in Plaque Reduction Assay
Question: We are not seeing a clear dose-dependent reduction in the number of plaques when testing this compound against influenza A virus. What should we check?
Answer: A lack of a clear dose-response curve in a plaque reduction assay often points to issues with the assay setup or the compound's activity under the specific assay conditions.
-
Suboptimal Assay Conditions:
-
Troubleshooting:
-
Optimize Virus Concentration: Ensure you are using a concentration of virus that produces a countable number of well-defined plaques (typically 50-100 plaques per well).
-
Check Overlay Technique: If using an agarose or methylcellulose overlay, ensure it is at the correct temperature. An overlay that is too hot can kill the cells, while one that is too cold can solidify prematurely, leading to uneven plaque formation.[8]
-
-
-
Compound Inactivity or Cytotoxicity:
-
Troubleshooting:
-
Perform a Cytotoxicity Assay: Run a parallel assay without the virus to determine if the concentrations of this compound you are using are toxic to the cells. High cytotoxicity can mask antiviral activity.
-
Verify Compound Integrity: Ensure your stock solution of this compound is properly prepared and stored.
-
-
Issue 3: High Background in Cell-Based ELISA for Viral Antigen Detection
Question: In our cell-based ELISA to quantify viral nucleoprotein expression, we are getting high background signal in our negative control wells, making it difficult to determine the true effect of this compound. What can we do to reduce the background?
Answer: High background in an ELISA-based assay is a frequent problem that can be addressed by optimizing several steps in the protocol.
-
Insufficient Blocking:
-
Troubleshooting:
-
Increase Blocking Time and Concentration: Extend the incubation time with your blocking buffer and/or increase the concentration of the blocking agent (e.g., BSA or non-fat milk).
-
-
-
Inadequate Washing:
-
Troubleshooting:
-
Increase Wash Steps and Volume: Increase the number of wash steps and the volume of wash buffer used between antibody incubations to remove any unbound antibodies.
-
-
-
Non-specific Antibody Binding:
-
Troubleshooting:
-
Titrate Antibodies: Determine the optimal concentration of your primary and secondary antibodies to minimize non-specific binding while maintaining a good signal-to-noise ratio.
-
Include Proper Controls: Run controls with only the secondary antibody to check for non-specific binding.
-
-
Data Presentation
Variability is inherent in cell-based assays. The following tables provide examples of expected variability in EC50 values for influenza antiviral assays, which can serve as a benchmark for your own experiments with this compound.
Table 1: Inter-Assay Variability of EC50 Values for an Influenza Polymerase Inhibitor
| Experiment | Virus Strain | Cell Line | EC50 (nM) | Standard Deviation (nM) |
| 1 | A/Perth/16/2009 | MDCK | 0.5 | 0.4 |
| 2 | A/Perth/16/2009 | MDCK | 0.6 | 0.3 |
| 3 | A/Perth/16/2009 | MDCK | 0.4 | 0.2 |
| Mean | 0.5 | 0.3 |
Data adapted from a study on a different polymerase inhibitor to illustrate typical variability.[11]
Table 2: EC50 Values of this compound (Enisamium Iodide) Against Influenza A Virus in Different Cell Lines
| Cell Line | IC50 (µM) | IC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC90) |
| A549 | 243 | 439 | >10,000 | >23 |
| RD | 157 | 253 | >10,000 | >40 |
| Caco-2 | 237 | 370 | >10,000 | >27 |
| HepG2 | 196 | 321 | >10,000 | >31 |
Data derived from a study on enisamium's antiviral activity.[10] Note the differences in IC50 and IC90 values across cell lines, which may be attributed to varying metabolic capacities.
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This protocol is a general guideline and should be optimized for your specific virus and cell line.
-
Cell Seeding: Seed a 96-well plate with a cell suspension to achieve a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the prepared this compound dilutions to the respective wells.
-
Infect the cells with a pre-titered virus stock at a specific MOI (e.g., 0.01).
-
Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of CPE:
-
Visually score the CPE in each well under a microscope.
-
Alternatively, use a quantitative method like neutral red staining or a commercial cell viability assay.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each this compound concentration compared to the virus control. Determine the EC50 value using a non-linear regression analysis.
Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed 6-well or 12-well plates to obtain a confluent monolayer on the day of infection.
-
Virus-Compound Incubation: In separate tubes, mix a constant amount of virus (e.g., 100 plaque-forming units) with serial dilutions of this compound. Incubate for 1 hour at 37°C.
-
Infection:
-
Wash the cell monolayers with PBS.
-
Add the virus-Amizon mixtures to the corresponding wells.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Overlay:
-
Remove the inoculum.
-
Overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or 0.6% agarose in culture medium) to restrict virus spread.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, until plaques are visible.
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin.
-
Stain the cells with a crystal violet solution. The viable cells will stain, and the plaques will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value.
Visualizations
Experimental Workflow for Antiviral Compound Screening
References
- 1. researchgate.net [researchgate.net]
- 2. What is Enisamium iodide used for? [synapse.patsnap.com]
- 3. Enisamium Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. Influenza A induced cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Effective Controls for Amizon Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on establishing effective controls and troubleshooting common issues encountered during the investigation of Amizon (enisamium iodide) cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its cytotoxicity important?
A1: this compound (enisamium iodide) is an antiviral medication primarily used to treat influenza and other acute respiratory viral infections.[1][2] Its mechanism of action involves the inhibition of viral RNA polymerase, which is crucial for viral replication.[2][3][4] While effective as an antiviral, it is essential to study its cytotoxicity to understand its potential to cause damage to host cells. This information is critical for determining its therapeutic window and ensuring its safety profile in drug development. Some studies have shown that this compound's antiviral effects can be cell-type dependent, with higher cytotoxicity observed in certain cell lines like HepG2.[5]
Q2: What are the essential controls for an in vitro this compound cytotoxicity assay?
A2: To ensure the reliability and validity of your cytotoxicity data, the inclusion of proper controls is mandatory. The key controls are:
-
Untreated Control (Negative Control): This consists of cells cultured in medium without any treatment. It serves as the baseline for normal cell viability and growth.
-
Vehicle Control (Solvent Control): Since this compound is often dissolved in a solvent like DMSO before being added to cell culture media, this control group consists of cells treated with the highest concentration of the solvent used in the experiment.[6] This is crucial to ensure that the observed cytotoxicity is due to this compound and not the solvent.[7]
-
Positive Control: This involves treating cells with a well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine). This control validates that the assay is sensitive enough to detect a cytotoxic effect.[8][9]
-
Blank Control (Medium Only): These are wells containing only the cell culture medium and the assay reagents. This helps to determine the background signal from the medium and reagents themselves.[8][10]
Q3: How do I choose the appropriate concentration range for this compound in my experiments?
A3: To determine the optimal concentration range, it is recommended to perform a dose-response experiment. This involves treating cells with a wide range of this compound concentrations (e.g., from nanomolar to millimolar) for a fixed duration. The results will help you determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces cell viability by 50%. This value will guide the selection of relevant concentrations for subsequent, more detailed experiments.
Q4: What is the difference between a cytotoxic and a cytostatic effect?
A4: A cytotoxic effect refers to the ability of a compound to kill cells, leading to a decrease in the total number of viable cells.[7] A cytostatic effect, on the other hand, refers to the ability of a compound to inhibit cell proliferation without directly killing the cells. Monitoring the total cell number over the course of an experiment can help distinguish between these two effects.[8]
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Question: I am observing significant differences in results between wells that received the same treatment. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure that you have a homogenous single-cell suspension before plating and that the cell number is consistent across all wells.[10]
-
Pipetting Errors: Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, avoid touching the sides of the wells.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.[8] It is advisable to use the inner wells for experiments and fill the outer wells with sterile phosphate-buffered saline (PBS) or medium.[8]
-
Compound Precipitation: Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution. Poor solubility can lead to inconsistent concentrations.
-
Issue 2: Unexpectedly high cytotoxicity in my negative/vehicle controls.
-
Question: My untreated and vehicle-treated cells are showing low viability. What should I do?
-
Answer: This issue points to a problem with your experimental setup or reagents:
-
Solvent Toxicity: The concentration of your solvent (e.g., DMSO) might be too high. Ensure the final concentration is non-toxic to your cells, typically below 0.5%.[6]
-
Contamination: Check your cell cultures for microbial contamination, such as bacteria, yeast, or mycoplasma, which can affect cell health.[6]
-
Cell Culture Conditions: Ensure that your incubator has the correct temperature, CO2 levels, and humidity. Also, check the quality of your cell culture medium and supplements.
-
Issue 3: Conflicting results from different cytotoxicity assays (e.g., MTT vs. LDH release).
-
Question: I performed an MTT assay which showed a decrease in cell viability, but an LDH release assay did not show a corresponding increase in cytotoxicity. Why is this happening?
-
Answer: Different cytotoxicity assays measure different cellular events. An MTT assay measures metabolic activity, which can decrease due to cell death or a reduction in proliferation (a cytostatic effect). An LDH release assay, however, specifically measures the loss of membrane integrity, which occurs during necrosis. It's possible that this compound is inducing apoptosis or has cytostatic effects at the tested concentrations, which would be detected by the MTT assay but not necessarily by the LDH assay.[11] To clarify the mechanism of cell death, consider using an apoptosis-specific assay, such as measuring caspase-3/7 activity.[11]
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using the MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on a chosen cell line.
1. Materials:
-
This compound (enisamium iodide)
-
Chosen adherent cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated, vehicle, and positive controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (h) | This compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| A549 | MTT | 24 | 150.5 | 0.8 |
| A549 | MTT | 48 | 98.2 | 0.5 |
| HepG2 | MTT | 24 | 75.8 | 1.2 |
| HepG2 | MTT | 48 | 45.1 | 0.9 |
| MRC-5 | LDH | 48 | > 500 | 10.3 |
This table presents example data and should be adapted based on experimental results.
Visualizations
Experimental and Troubleshooting Workflows
Caption: A logical workflow for conducting and troubleshooting this compound cytotoxicity experiments.
Potential Signaling Pathway for this compound-Induced Cytotoxicity
Caption: A hypothetical signaling pathway for this compound-induced apoptosis via oxidative stress.
References
- 1. rxeli.com [rxeli.com]
- 2. What is Enisamium iodide used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enisamium iodide - Wikipedia [en.wikipedia.org]
- 5. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Viral Target of Enisamium Iodide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of enisamium iodide and its active metabolite, VR17-04, with other commercially available antiviral drugs for influenza. The focus is on the validation of its specific viral target, the RNA-dependent RNA polymerase (RdRp), supported by experimental data.
Executive Summary
Enisamium iodide is an antiviral agent that demonstrates broad-spectrum activity against influenza A and B viruses. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2][3] Enisamium itself is a prodrug that is metabolized in the body to its active form, the hydroxylated metabolite VR17-04, which is a more potent inhibitor of the viral RdRp.[4][5][6] This guide compares the in vitro efficacy of enisamium and VR17-04 with other established influenza antivirals that target different stages of the viral life cycle: oseltamivir (a neuraminidase inhibitor), baloxavir marboxil (a cap-dependent endonuclease inhibitor), and favipiravir (another RdRp inhibitor).
Comparative Analysis of Antiviral Activity
The following tables summarize the in vitro efficacy of enisamium's active metabolite, VR17-04, and comparator antiviral drugs against influenza virus. The data is presented as the half-maximal inhibitory concentration (IC50) or the 90% effective concentration (EC90), which represent the concentration of a drug that is required for 50% or 90% inhibition of a specific biological or biochemical function, respectively.
Table 1: In Vitro Inhibition of Influenza Virus RNA Polymerase
| Compound | Target | Assay Type | IC50 | Virus Strain(s) |
| VR17-04 | RNA Polymerase | In vitro RNA synthesis assay | 0.84 mM | Influenza A/WSN/33 (H1N1) |
| Enisamium Iodide | RNA Polymerase | In vitro RNA synthesis assay | 46.3 mM | Influenza A/WSN/33 (H1N1) |
| Favipiravir-RTP | RNA Polymerase | In vitro RdRP activity assay | 0.341 µM | Influenza virus |
| T-705-TP (Favipiravir triphosphate) | RNA Polymerase | In vitro RNA synthesis assay | 0.011 mM | Influenza A/WSN/33 (H1N1) |
Note: Lower IC50 values indicate higher potency.
Table 2: In Vitro Inhibition of Influenza Virus Replication in Cell Culture
| Compound | Target | Cell Type | EC90 | Virus Strain(s) |
| Enisamium Iodide | RNA Polymerase | dNHBE cells | 157-439 µM | Influenza A and B viruses |
| Baloxavir acid | Cap-dependent Endonuclease | MDCK cells | 0.46 - 0.98 nM | Influenza A viruses |
| Baloxavir acid | Cap-dependent Endonuclease | MDCK cells | 2.2 - 3.4 nM | Influenza B viruses |
| Oseltamivir carboxylate | Neuraminidase | MDCK cells | ~10 nM | Influenza A/California/04/2009 (H1N1) |
Note: Lower EC90 values indicate higher potency. dNHBE: differentiated normal human bronchial epithelial cells; MDCK: Madin-Darby canine kidney cells.
Table 3: Clinical Trial Data of Enisamium Iodide vs. Placebo
| Outcome | Enisamium Group | Placebo Group | P-value |
| Patients Negative for Influenza Virus (Day 3) | 71.2% | 25.0% | < 0.0001 |
| Patient Recovery (Day 14) | 93.9% | 32.5% | < 0.0001 |
| Reduction in Disease Symptom Score | 9.6 ± 0.7 to 4.6 ± 0.9 | 9.7 ± 1.1 to 5.6 ± 1.1 | < 0.0001 |
Source: A randomized, single-blind clinical study (NCT04682444) in patients with confirmed influenza and other viral respiratory infections.[4][5][7]
Mechanisms of Action
The antiviral drugs discussed in this guide employ different mechanisms to inhibit influenza virus replication.
Enisamium Iodide and Favipiravir: Targeting Viral RNA Polymerase
Both enisamium (via its active metabolite VR17-04) and favipiravir target the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This enzyme is essential for the transcription and replication of the viral RNA genome. By inhibiting the RdRp, these drugs prevent the synthesis of new viral RNA, thereby halting the production of new virus particles.
Figure 1. Mechanism of action of enisamium iodide.
Oseltamivir: Targeting Neuraminidase
Oseltamivir is a neuraminidase inhibitor. Neuraminidase is an enzyme on the surface of the influenza virus that is necessary for the release of newly formed virus particles from an infected cell. By blocking neuraminidase, oseltamivir prevents the spread of the virus to other cells.
References
- 1. Assays to Measure the Activity of Influenza Virus Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 2. Assays to Measure the Activity of Influenza Virus Polymerase. [repository.cam.ac.uk]
- 3. journals.asm.org [journals.asm.org]
- 4. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Phase III Randomized, Double-Blind Study Comparing Single-Dose Intravenous Peramivir with Oral Oseltamivir in Patients with Seasonal Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase III randomized, double-blind study comparing single-dose intravenous peramivir with oral oseltamivir in patients with seasonal influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Amizon and baloxavir marboxil
A Comparative Analysis of Amizon (Enisamium Iodide) and Baloxavir Marboxil in the Treatment of Influenza
This guide provides a detailed, objective comparison of two antiviral drugs, this compound (enisamium iodide) and baloxavir marboxil, used in the treatment of influenza. The comparison is based on available experimental data, focusing on their mechanisms of action, efficacy, and safety profiles to inform researchers, scientists, and drug development professionals.
Mechanism of Action
The antiviral mechanisms of this compound and baloxavir marboxil are fundamentally different. Baloxavir marboxil acts as a selective inhibitor of a specific viral enzyme, while this compound is thought to have a broader, less-defined mechanism.
This compound (Enisamium Iodide): The precise antiviral mechanism of enisamium iodide is not fully elucidated, but it is believed to exert its effects through multiple pathways. Some studies suggest it may interfere with viral RNA synthesis and induce interferon production, thereby exhibiting both direct antiviral and immunomodulatory effects.
Baloxavir Marboxil: This drug is a prodrug that is converted in the body to its active form, baloxavir acid. Baloxavir acid specifically inhibits the cap-dependent endonuclease enzyme, which is a key component of the influenza virus RNA polymerase complex. This enzyme is responsible for "cap-snatching," a process where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for its own mRNA synthesis. By blocking this process, baloxavir marboxil effectively halts viral gene transcription and replication.
Antiviral Efficacy
The efficacy of antiviral drugs is often quantified by their ability to inhibit viral replication in cell cultures, typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
Table 1: Comparative In Vitro Efficacy Against Influenza Viruses
| Parameter | This compound (Enisamium Iodide) | Baloxavir Marboxil (Baloxavir Acid) | References |
| Target | Viral RNA Polymerase (putative) | Cap-Dependent Endonuclease (PA subunit) | [1],[2] |
| EC50 Influenza A(H1N1) | Not consistently reported in nM/µM | 0.48 - 0.7 nM | [3],[4] |
| EC50 Influenza A(H3N2) | Not consistently reported in nM/µM | 1.2 - 19.55 nM | [4],[3] |
| EC50 Influenza B | Not consistently reported in nM/µM | 2.43 - 8.9 nM | [5],[2] |
| IC50 (in vitro RNA synthesis assay) | ~46.3 mM (weak inhibition) | 1.4 - 3.1 nM (Influenza A) | , |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values can vary depending on the specific viral strain, cell line, and assay used.
Baloxavir marboxil demonstrates potent antiviral activity at nanomolar concentrations against a wide range of influenza A and B viruses, including strains resistant to other antiviral classes like neuraminidase inhibitors.[5],[6] The data for this compound's in vitro efficacy is less extensive, with some studies suggesting it inhibits viral RNA synthesis, although with a much weaker inhibitory concentration compared to baloxavir.[7] It has been shown to inhibit replication of multiple influenza A and B virus subtypes in differentiated normal human bronchial epithelial cells.[8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antiviral drug efficacy.
Virus Yield Reduction Assay (for this compound)
This assay is used to determine the concentration of a drug that inhibits the production of infectious virus particles by a certain amount (e.g., 90%).
Protocol:
-
Cell Culture: Differentiated normal human bronchial epithelial (NHBE) cells are cultured in an air-liquid interface to mimic the natural environment of the respiratory tract.
-
Infection: Cells are infected with a specific strain of influenza virus at a low multiplicity of infection (MOI).
-
Drug Treatment: Immediately after infection, the cells are treated with various concentrations of enisamium iodide.
-
Incubation: The infected and treated cells are incubated for a period that allows for multiple cycles of viral replication (e.g., 48-72 hours).
-
Virus Quantification: The supernatant from each well is collected, and the amount of infectious virus is quantified using a TCID50 (50% tissue culture infectious dose) assay on Madin-Darby canine kidney (MDCK) cells.
-
Data Analysis: The drug concentration that results in a 90% reduction in the virus titer compared to the untreated control is determined.
Focus Reduction Assay (for Baloxavir Marboxil)
This cell-based assay is used to determine the susceptibility of influenza viruses to baloxavir by measuring the inhibition of viral focus formation.
Protocol:
-
Cell Seeding: MDCK cells are seeded in 96-well plates and grown to confluence.
-
Virus Preparation: A standardized amount of influenza virus is pre-incubated with serial dilutions of baloxavir acid.
-
Infection: The cell monolayers are washed and then infected with the virus-drug mixtures.
-
Incubation: The plates are incubated for approximately 24 hours to allow for the initial stages of viral replication and spread to adjacent cells, forming "foci" of infected cells.
-
Immunostaining: The cells are fixed and permeabilized. An antibody specific to a viral protein (e.g., nucleoprotein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization: A substrate is added that produces an insoluble colored product when acted upon by the enzyme, making the infected cell foci visible.
-
Data Analysis: The number of foci in each well is counted, and the IC50 value (the drug concentration that inhibits 50% of the foci formation compared to the untreated control) is calculated.[5]
Safety and Clinical Considerations
Table 2: Comparative Safety and Clinical Profile
| Feature | This compound (Enisamium Iodide) | Baloxavir Marboxil | References |
| Approval Status | Approved in Russia and some CIS countries. Not approved by FDA or EMA. | Approved in numerous countries, including the USA (FDA) and Japan. | [9],[2] |
| Dosage Regimen | Multiple doses over several days. | Single oral dose. | [10],[2] |
| Common Side Effects | Generally well-tolerated; specific data from large-scale trials is limited. | Diarrhea, bronchitis, common cold, headache, nausea. | [2] |
| Resistance | Data on resistance development is limited. | Resistance can emerge through mutations in the PA subunit (e.g., I38T). | [11] |
Conclusion
Baloxavir marboxil is a potent, single-dose antiviral with a well-defined mechanism of action and a robust portfolio of clinical data supporting its efficacy and safety. Its specific targeting of the viral cap-dependent endonuclease results in strong inhibition of viral replication at low nanomolar concentrations.
This compound (enisamium iodide) is an antiviral with a longer history of use in specific regions. While it has demonstrated in vitro activity against influenza viruses, its precise mechanism of action is less clear, and the available quantitative efficacy data is not as extensive as that for baloxavir marboxil.
For researchers and drug development professionals, the distinct mechanisms of action and the potential for combination therapy to mitigate resistance are key areas for future investigation. The well-characterized profile of baloxavir marboxil provides a benchmark for the evaluation of novel antiviral candidates. Further research into the specific molecular targets of this compound could provide valuable insights into new antiviral strategies.
References
- 1. What is Enisamium iodide used for? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hub.hku.hk [hub.hku.hk]
- 7. journals.asm.org [journals.asm.org]
- 8. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Amizon® (Enisamium Iodide) Efficacy in Respiratory Viral Infections
An objective review of available clinical and preclinical data on the antiviral agent enisamium iodide, comparing its performance and mechanisms against various respiratory viruses.
This guide provides a comprehensive analysis of the antiviral drug Amizon® (active ingredient: enisamium iodide), drawing from a range of clinical trials and preclinical studies. The aim is to offer researchers, scientists, and drug development professionals a consolidated overview of its effectiveness, mechanism of action, and the experimental basis for these findings.
I. Clinical Efficacy of Enisamium Iodide
Enisamium iodide, marketed as this compound®, is an oral antiviral agent approved in several countries for the treatment of influenza and other acute respiratory viral infections (ARVI).[1][2] Clinical studies have evaluated its efficacy in reducing viral shedding and alleviating symptoms in patients with influenza and, more recently, COVID-19.
A notable clinical study demonstrated that enisamium treatment in patients with confirmed influenza or other viral respiratory infections led to a significant reduction in viral shedding and a faster recovery compared to a placebo group.[3][4] Specifically, on day 3 of treatment, 71.2% of patients in the enisamium group tested negative for influenza virus, compared to 25.0% in the placebo group.[3][4] By day 14, 93.9% of the enisamium-treated patients had fully recovered, in contrast to 32.5% of those in the placebo group.[4]
In the context of COVID-19, a randomized, double-blind, placebo-controlled phase 3 trial assessed the efficacy and safety of enisamium iodide in hospitalized patients with moderate COVID-19.[5] While the primary outcome was not met in the overall population, a sub-group analysis of patients who started treatment within 10 days of symptom onset showed a median time to improvement of 10 days for the enisamium group versus 12 days for the placebo group.[5]
Table 1: Summary of Clinical Trial Data for Enisamium Iodide in Influenza and ARVI
| Study Focus | Patient Population | Dosage | Key Outcomes | Reference |
| Influenza & ARVI | Adults (18-60 years) with confirmed infections | Not specified | Reduced influenza virus shedding at day 3 (71.2% vs 25.0% placebo); Faster recovery at day 14 (93.9% vs 32.5% placebo) | [3][4] |
| ARVI, including Influenza | Adults (18-60 years) | 0.25 g tablets | Comparison of clinical efficacy and safety against placebo. | [6][7] |
| COVID-19 (Moderate) | Hospitalized adult patients | 500 mg, 4 times daily for 7 days | For patients treated within 10 days of symptom onset, median time to improvement was 10 days vs 12 days for placebo. | [5][8] |
II. In-Vitro Antiviral Activity and Mechanism of Action
Preclinical studies have been crucial in elucidating the mechanism of action of enisamium iodide. It has been identified as a small molecule inhibitor of the RNA-dependent RNA polymerase (RdRp) of both influenza A virus and SARS-CoV-2.[1][3][5]
-
Direct Inhibition of Viral RNA Polymerase: In vitro assays have shown that a hydroxylated metabolite of enisamium, VR17-04, is responsible for inhibiting the RdRp activity of influenza viruses.[3][4] This direct inhibition of the viral replication machinery is a key aspect of its antiviral effect.[3][4]
-
Broad Spectrum Activity: Enisamium has demonstrated antiviral activity against multiple subtypes of influenza A viruses (including seasonal H1N1, pandemic H1N1, H3N2, and zoonotic H5N1 and H7N9) and influenza B virus in differentiated normal human bronchial epithelial cells.[2][9] The inhibitory concentrations were found to be 23- to 64-fold lower than its cytotoxic concentrations.[2][9]
-
Activity against Coronaviruses: The drug has also shown inhibitory effects on the replication of alpha- and beta-coronaviruses, including SARS-CoV-2 and human coronavirus NL63.[8]
Table 2: Summary of In-Vitro Studies on Enisamium Iodide
| Virus(es) Studied | Cell Line(s) | Key Findings | Reference |
| Influenza A and B viruses | Differentiated normal human bronchial epithelial (NHBE) cells | Inhibited replication of multiple influenza A and B virus subtypes at concentrations 23- to 64-fold lower than cytotoxic levels. | [2][9] |
| Influenza A virus and SARS-CoV-2 | A549 cells | The hydroxylated metabolite, VR17-04, inhibits the RNA polymerase activity of both influenza and SARS-CoV-2. | [1] |
| Influenza and other ARVI viruses | Various cell lines | Demonstrates antiviral activity against a range of respiratory viruses. | [3] |
III. Experimental Protocols
Clinical Trial Methodology for Influenza and ARVI:
A prospective, single-blind, randomized, placebo-controlled study was conducted.[6][7] Adult patients (18-60 years) with symptoms of ARVI, including influenza, were enrolled.[7] Participants were randomized into two groups: one receiving this compound® tablets and the other receiving a matching placebo for 7 days.[7] Efficacy was evaluated based on the time to resolution of symptoms, viral shedding (measured by RT-PCR), and overall clinical recovery.[3][4] The severity of symptoms was assessed using a 4-point Likert scale.[7]
In-Vitro Antiviral Assay Protocol:
The antiviral activity of enisamium was assessed in differentiated normal human bronchial epithelial (NHBE) cells.[2] These cells were infected with various strains of influenza A and B viruses.[2] The compound was added at different concentrations to determine its inhibitory effect on viral replication.[2] The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were calculated to determine the selectivity index (SI = CC50/EC50).[2]
IV. Signaling Pathway of Antiviral Action
The primary mechanism of action for enisamium iodide's active metabolite is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication and transcription of the viral RNA genome in many RNA viruses, including influenza and coronaviruses. By targeting RdRp, enisamium disrupts the viral life cycle.
References
- 1. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ichgcp.net [ichgcp.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking Amizon: A Comparative Analysis Against Emerging Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
The global landscape of antiviral therapeutics is in a constant state of evolution, driven by the persistent threat of both seasonal and pandemic viral outbreaks. In this dynamic environment, a thorough understanding of the comparative efficacy and mechanisms of action of established and emerging antiviral agents is paramount. This guide provides a detailed comparison of Amizon® (enisamium iodide), an antiviral compound with a history of use in several countries, against a selection of emerging and repurposed antiviral drugs. The objective is to offer a clear, data-driven perspective for researchers, scientists, and drug development professionals engaged in the pursuit of novel antiviral strategies.
Executive Summary
This compound, an isonicotinic acid derivative, exerts its antiviral effect through the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1] This mechanism is shared by several emerging antiviral compounds, including remdesivir and favipiravir. Other novel agents, such as baloxavir marboxil and umifenovir, target different stages of the viral life cycle, offering alternative therapeutic avenues. This guide will delve into the comparative in vitro efficacy, mechanisms of action, and available clinical data for this compound and these selected emerging antiviral compounds.
Comparative In Vitro Efficacy
The in vitro inhibitory activity of antiviral compounds is a key indicator of their potential therapeutic efficacy. The following tables summarize the available 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound and emerging antiviral agents against influenza A virus (IAV) and SARS-CoV-2. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions (e.g., cell lines, virus strains, assay methods) can influence the results.
| Compound | Virus | Cell Line | IC50 / EC50 | Reference |
| Enisamium iodide (this compound®) | Influenza A Virus | NHBE | ~60 µg/mL (IC50) | [2] |
| SARS-CoV-2 | Caco-2 | 1.2 mM (~300 µg/mL) (IC50) | [2] | |
| Remdesivir | SARS-CoV-2 | - | 2.01 mM (IC50 of triphosphate form) | |
| Favipiravir | Influenza A Virus | - | - | [3] |
| Baloxavir acid (active form of Baloxavir marboxil) | Influenza A(H1N1)pdm09 | - | 0.28 nM (median IC50) | |
| Influenza A(H3N2) | - | 0.16 nM (median IC50) | [4] | |
| Influenza B/Victoria-lineage | - | 3.42 nM (median IC50) | [4] | |
| Influenza B/Yamagata-lineage | - | 2.43 nM (median IC50) | [4] |
NHBE: Normal Human Bronchial Epithelial cells; Caco-2: Human colon adenocarcinoma cells.
Mechanisms of Action and Signaling Pathways
A deeper understanding of the molecular mechanisms by which antiviral compounds inhibit viral replication is crucial for rational drug design and the development of combination therapies.
This compound (Enisamium Iodide) and other RNA Polymerase Inhibitors
This compound, remdesivir, and favipiravir all target the viral RNA-dependent RNA polymerase (RdRp), but through distinct molecular interactions.[5][6][7]
-
This compound (Enisamium Iodide): Upon administration, enisamium iodide is metabolized to its active form. It is believed to directly inhibit the elongation step of viral RNA synthesis by binding to the RdRp enzyme complex.[8] This action prevents the polymerase from adding new nucleotides to the growing RNA chain, thus halting viral replication.[5]
-
Remdesivir: This adenosine nucleotide analog prodrug is metabolized intracellularly to its active triphosphate form.[6][9] It competes with natural ATP for incorporation into the nascent viral RNA chain by the RdRp.[6][9] Following incorporation, remdesivir causes delayed chain termination, effectively stopping further elongation of the viral RNA.[9]
-
Favipiravir: This purine analogue is also a prodrug that is intracellularly converted to its active ribofuranosyl-5'-triphosphate form (favipiravir-RTP).[3][10] Favipiravir-RTP is recognized by the viral RdRp as a purine nucleotide and is incorporated into the viral RNA.[10] This incorporation can lead to lethal mutagenesis, introducing errors into the viral genome, and can also cause chain termination.[11]
References
- 1. What is Enisamium iodide used for? [synapse.patsnap.com]
- 2. Enisamium Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Enisamium iodide? [synapse.patsnap.com]
- 6. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 7. Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19 — HTC "Chemrar" [en.chemrar.ru]
- 8. journals.asm.org [journals.asm.org]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Favipiravir? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Labyrinth of Laboratory Waste: A Guide to Proper Chemical Disposal
For researchers and scientists, the integrity of their work is paramount, extending beyond the bench to the responsible management of laboratory waste. Proper disposal of chemical reagents is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the safe and compliant disposal of laboratory chemicals, ensuring the protection of personnel and the environment.
At the heart of safe chemical handling is the Safety Data Sheet (SDS), a document that provides a wealth of information regarding the properties, hazards, and safe handling procedures for a specific chemical. Before any disposal protocol is initiated, the SDS must be consulted.
The Cardinal Rules of Chemical Disposal
All laboratory personnel must adhere to a set of fundamental principles when managing chemical waste. These rules are designed to minimize risk and ensure that waste is handled in a manner that is safe, compliant, and environmentally responsible.
1. Identification and Segregation: The First Line of Defense
The journey to proper disposal begins with accurate identification and segregation of waste streams. Chemicals should never be mixed indiscriminately. Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.
-
Consult the SDS: Section 7 (Handling and Storage) and Section 10 (Stability and Reactivity) of the SDS provide crucial information on chemical incompatibilities.
-
Label Everything: All waste containers must be clearly and accurately labeled with the full chemical name(s) of the contents and the words "Hazardous Waste."[1] Avoid abbreviations or chemical formulas.
-
Segregate by Hazard Class: Waste should be segregated based on its hazard class (e.g., flammable, corrosive, reactive, toxic).
2. Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
The importance of appropriate PPE cannot be overstated. The specific PPE required will depend on the chemical being handled, and this information is readily available in Section 8 (Exposure Controls/Personal Protection) of the SDS.
| Protective Equipment | General Recommendations |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. The specific glove material should be chosen based on the chemical's properties. |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect against splashes. |
| Respiratory Protection | In cases of volatile chemicals or the potential for aerosol generation, a respirator may be necessary. |
3. The Disposal Pathway: From Bench to Final Destination
The disposal of chemical waste is a multi-step process that requires careful planning and execution. The following workflow outlines the typical journey of laboratory waste.
Case Study: Disposal of "AMAZON G5"
To illustrate these principles in practice, let's consider the disposal of a hypothetical product, "AMAZON G5," based on a sample Safety Data Sheet. The SDS for this product indicates that it is a corrosive solid.
Experimental Protocol for Neutralization (if permissible and safe):
Disclaimer: This is a hypothetical example. Always consult the specific SDS and your institution's EHS guidelines before attempting any chemical neutralization.
-
Preparation: Don appropriate PPE, including chemical splash goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Dilution: Slowly and carefully add the "AMAZON G5" solid to a large volume of cold water in a suitable container. Never add water to the corrosive solid.
-
Neutralization: While stirring gently, slowly add a dilute acid (e.g., 1M hydrochloric acid) to the "AMAZON G5" solution.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. The goal is to reach a neutral pH (approximately 6-8).
-
Disposal of Neutralized Solution: Once neutralized, and if permitted by local regulations and your institution's EHS, the solution may be disposable down the sanitary sewer with copious amounts of water.[2] Always obtain explicit permission from EHS before any sewer disposal.
-
Container Rinsing: The empty "AMAZON G5" container should be triple-rinsed with water.[1][3] The first rinsate should be collected and disposed of as hazardous waste. Subsequent rinsates, if the container is confirmed to be clean, may be disposed of down the drain.
Quantitative Data Summary from a Sample SDS:
| Parameter | Value | Source |
| pH | >11.5 (1% solution) | Section 9 |
| Boiling Point | Not available | Section 9 |
| Flash Point | Not applicable | Section 9 |
| Solubility in Water | Complete | Section 9 |
Signaling Pathway for Hazard Communication
Understanding the flow of hazard information is crucial for maintaining a safe laboratory environment. This process begins with the chemical manufacturer and extends to the end-user who is responsible for proper disposal.
By adhering to these procedures and fostering a culture of safety and environmental responsibility, laboratories can ensure that their groundbreaking research does not come at the cost of the health and safety of their personnel or the planet. Always remember, the final and most critical step of any experiment is the safe and proper disposal of all waste materials.
References
Essential Safety and Logistics for Handling Amizon (Enisamium Iodide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Amizon, also known as Enisamium Iodide. The following procedures are designed to ensure the safe handling, storage, and disposal of this antiviral compound in a laboratory setting.
Personal Protective Equipment (PPE)
Based on the hazard classification of Enisamium Iodide as a substance that can cause skin and serious eye irritation, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. |
| Skin and Body Protection | Laboratory coat | A full-length lab coat is required. |
| Respiratory Protection | Not generally required for small quantities | Use a NIOSH-approved respirator if creating aerosols or dust. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Preparation : Before handling, ensure that all necessary PPE is donned correctly. Prepare the workspace by clearing it of any unnecessary items and ensuring emergency equipment, such as an eyewash station and safety shower, is accessible.
-
Weighing and Transferring : Handle this compound in a well-ventilated area. If there is a risk of generating dust or aerosols, use a chemical fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid direct contact with the skin and eyes.
-
Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the solvent is volatile, perform this step in a fume hood.
-
Spill Management : In the event of a small spill, carefully clean the area using appropriate absorbent materials. For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage Procedures:
-
Temperature : Store this compound in a cool, dry place. Some sources recommend storage at 4°C for long-term stability. For solutions in solvent, storage at -20°C to -80°C is recommended to prevent degradation.[1]
-
Container : Keep the container tightly sealed to prevent contamination and degradation.
-
Incompatibilities : Avoid storing with strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categories and Disposal Methods:
| Waste Category | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Remove and dispose of as hazardous waste. |
| Aqueous Solutions | Collect in a labeled hazardous waste container for chemical waste disposal. |
Experimental Protocols
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.
-
Skin Contact : In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2]
-
Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion : If swallowed, do NOT induce vomiting. Get medical aid immediately.
Visualizations
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Caption: A logical diagram outlining the decision-making process for the proper disposal of this compound-related waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
